Product packaging for Ertugliflozin-d9(Cat. No.:)

Ertugliflozin-d9

Cat. No.: B12383401
M. Wt: 445.9 g/mol
InChI Key: MCIACXAZCBVDEE-DAKLCTAOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ertugliflozin-d9 is a deuterium-labeled analog of Ertugliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor approved for the treatment of type 2 diabetes mellitus . The parent compound, Ertugliflozin, works by blocking the SGLT2 protein in the proximal renal tubules, which reduces the reabsorption of filtered glucose and lowers the renal threshold for glucose, thereby promoting urinary glucose excretion (UGE) and lowering blood plasma glucose levels independently of insulin secretion . This deuterated version, where nine hydrogen atoms are replaced with the stable isotope deuterium, is a critical tool for quantitative mass spectrometry (MS) and metabolism studies in pharmaceutical research . It serves as an ideal internal standard for the precise and accurate quantification of Ertugliflozin in complex biological matrices, enabling advanced pharmacokinetic (PK) profiling, absorption, distribution, metabolism, and excretion (ADME) studies, and investigating the drug's mechanism of action . Ertugliflozin is primarily metabolized via O-glucuronidation by enzymes UGT1A9 and UGT2B7, with minor oxidative metabolism by CYP enzymes . The use of a stable isotope-labeled standard like this compound is essential for mitigating ion suppression and distinguishing the analyte from its metabolites or endogenous compounds during LC-MS and UPLC-MS analyses, thereby ensuring high-quality data in drug discovery and development programs . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25ClO7 B12383401 Ertugliflozin-d9

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H25ClO7

Molecular Weight

445.9 g/mol

IUPAC Name

(1S,2S,3S,4R,5S)-5-[4-chloro-3-[[2,3,5,6-tetradeuterio-4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

InChI

InChI=1S/C22H25ClO7/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22-/m0/s1/i1D3,2D2,3D,4D,6D,7D

InChI Key

MCIACXAZCBVDEE-DAKLCTAOSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl)[2H])[2H])OC([2H])([2H])C([2H])([2H])[2H])[2H]

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl

Origin of Product

United States

Foundational & Exploratory

What is Ertugliflozin-d9 and its primary use in research?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ertugliflozin-d9, a deuterated analog of the anti-diabetic drug Ertugliflozin. It details its primary application in research as an internal standard for quantitative bioanalysis, the mechanism of action of its parent compound, and a comprehensive experimental protocol for its use in a typical pharmacokinetic study.

Introduction to this compound

This compound is a stable isotope-labeled version of Ertugliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1] In this compound, nine hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution results in a molecule with a higher molecular weight than Ertugliflozin but with nearly identical chemical properties and chromatographic behavior.[2]

The primary and critical use of this compound in research is as an internal standard for the quantification of Ertugliflozin in biological matrices such as plasma and urine. In techniques like liquid chromatography-mass spectrometry (LC-MS), the addition of a known amount of the deuterated standard to a sample allows for precise and accurate measurement of the non-labeled drug. This compound helps to correct for variations in sample preparation, injection volume, and instrument response, thereby ensuring the reliability of the analytical method. The use of stable isotope-labeled internal standards is a widely accepted best practice in bioanalytical method development and is recommended by regulatory agencies.

Mechanism of Action of Ertugliflozin

Ertugliflozin, the non-deuterated parent compound, is an oral medication used to treat type 2 diabetes mellitus.[3][4][5] Its therapeutic effect is achieved through the inhibition of the sodium-glucose cotransporter 2 (SGLT2) located in the proximal tubules of the kidneys.[3][4]

Under normal physiological conditions, SGLT2 is responsible for the reabsorption of the majority of glucose from the glomerular filtrate back into the bloodstream. By selectively inhibiting SGLT2, Ertugliflozin blocks this reabsorption process, leading to an increased excretion of glucose in the urine (glycosuria). This glucose-lowering effect is independent of insulin secretion or action.[3][4] The resulting caloric loss can also contribute to a modest reduction in body weight and blood pressure.[3][6][7]

Ertugliflozin_Mechanism_of_Action cluster_renal_tubule Renal Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) cluster_blood Bloodstream SGLT2 SGLT2 Transporter GLUT2 GLUT2 Transporter SGLT2->GLUT2 Intracellular Transport Glucose_Blood Glucose GLUT2->Glucose_Blood Transport into Blood Glucose_Na_Lumen Glucose & Na+ Glucose_Na_Lumen->SGLT2 Reabsorption Ertugliflozin Ertugliflozin Ertugliflozin->SGLT2 Inhibition

Mechanism of action of Ertugliflozin in the renal proximal tubule.

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters of Ertugliflozin determined in human studies. The accurate measurement of these parameters is often facilitated by the use of a deuterated internal standard like this compound.

ParameterValueConditionsReference
Time to Peak Plasma Concentration (Tmax) ~1 hourFasted state[8]
Maximum Plasma Concentration (Cmax) 288.28 ng/mL15 mg single oral dose, fasted[8]
Linearity Range in Plasma 1-500 ng/mLLC-MS/MS method[8]
Correlation Coefficient (r²) > 0.99LC-MS/MS method[8]

Experimental Protocol: Quantification of Ertugliflozin in Human Plasma using LC-MS/MS

This section details a representative experimental protocol for the quantification of Ertugliflozin in human plasma using a deuterated internal standard (in this cited case, Ertugliflozin-d5, which is methodologically equivalent to using this compound).

Objective: To determine the concentration of Ertugliflozin in human plasma samples from a pharmacokinetic study.

Internal Standard: this compound (or a similar deuterated analog like Ertugliflozin-d5).

Materials and Reagents
  • Human plasma (with anticoagulant)

  • Ertugliflozin reference standard

  • This compound internal standard

  • Methanol (HPLC grade)

  • Ammonium formate (analytical grade)

  • Methyl tertiary butyl ether (MTBE) (HPLC grade)

  • Water (deionized or Milli-Q)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation (Liquid-Liquid Extraction)
  • Thaw plasma samples at room temperature.

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add a specified amount of this compound solution (internal standard).

  • Vortex briefly to mix.

  • Add 1 mL of methyl tertiary butyl ether.

  • Vortex for 10 minutes to extract the analyte and internal standard.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions
ParameterCondition
Chromatographic Column Kromasil-C18 (100 x 4.6 mm, 5 µm)
Mobile Phase Methanol and 10 mM ammonium formate buffer (80:20, v/v)
Flow Rate 1 mL/min
Ionization Mode Positive ion electrospray (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Ertugliflozin) m/z 437.4 → 329.2
MRM Transition (Ertugliflozin-d5) m/z 442.2 → 334.3

Note: The MRM transition for this compound would be adjusted based on its specific molecular weight.

Experimental_Workflow Plasma_Sample 1. Plasma Sample Collection Spiking 2. Spiking with This compound (IS) Plasma_Sample->Spiking Extraction 3. Liquid-Liquid Extraction Spiking->Extraction Evaporation 4. Evaporation & Reconstitution Extraction->Evaporation LC_MS 5. LC-MS/MS Analysis Evaporation->LC_MS Data_Processing 6. Data Processing (Analyte/IS Ratio) LC_MS->Data_Processing Quantification 7. Quantification & PK Analysis Data_Processing->Quantification

References

Physical and chemical properties of Ertugliflozin-d9.

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a detailed overview of the physical and chemical properties of Ertugliflozin-d9, a deuterated analog of the potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, Ertugliflozin. This document is intended for researchers, scientists, and professionals involved in drug development and analysis.

Core Physical and Chemical Properties

Table 1: General and Computed Properties of this compound

PropertyValueSource
IUPAC Name (1S,2S,3S,4R,5S)-5-[4-chloro-3-[[2,3,5,6-tetradeuterio-4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triolPubChem[1]
Molecular Formula C₂₂H₁₆D₉ClO₇MedChemExpress[2]
Molecular Weight 445.94 g/mol MedChemExpress[2]
Exact Mass 445.1853715 DaPubChem[1]
Topological Polar Surface Area 109 ŲPubChem[1]
XLogP3 1.7PubChem[1]

Table 2: Physical Properties of Ertugliflozin (Parent Compound)

PropertyValueSource
Appearance White non-hygroscopic crystalline powderPMC[3]
Melting Point ~142 °C (for Ertugliflozin-L-PGA cocrystal)PMC[4]
Solubility Soluble in acetone and ethanol; slightly soluble in acetonitrile and ethyl acetate; sparingly soluble in water.PMC[3]
Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (~30 mg/mL).Cayman Chemical[5]
Sparingly soluble in aqueous buffers. Approximately 0.5 mg/mL in a 1:1 solution of ethanol:PBS (pH 7.2).Cayman Chemical[5]
UV/Vis Absorbance λmax: 224, 278 nmCayman Chemical[5]

Mechanism of Action: SGLT2 Inhibition

Ertugliflozin, and by extension this compound, functions as a highly potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). SGLT2 is primarily located in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, Ertugliflozin blocks this reabsorption, leading to increased urinary glucose excretion. This, in turn, lowers blood glucose levels in an insulin-independent manner, making it an effective treatment for type 2 diabetes mellitus.

SGLT2_Inhibition_Pathway Mechanism of Action of Ertugliflozin cluster_glomerulus Glomerulus cluster_proximal_tubule Proximal Tubule cluster_outcome Outcome Blood Blood Filtrate Filtrate Blood->Filtrate Filtration Glucose_Na Glucose + Na+ Filtrate->Glucose_Na Urine Urine Filtrate->Urine Flow SGLT2 SGLT2 SGLT2->Blood Reabsorption Glucose_Excretion Increased Urinary Glucose Excretion SGLT2->Glucose_Excretion Glucose_Na->SGLT2 Binding Ertugliflozin Ertugliflozin Ertugliflozin->SGLT2 Inhibition

Mechanism of SGLT2 Inhibition by Ertugliflozin.

Experimental Protocols

While a specific synthesis protocol for this compound is not publicly detailed, it would likely involve the use of deuterated starting materials in one of the established synthetic routes for Ertugliflozin. Several synthetic pathways for the parent compound have been published, often starting from D-glucose or L-arabinose.

For analytical purposes, methods developed for Ertugliflozin can be readily adapted for its deuterated analog. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of Ertugliflozin in biological matrices.

General Protocol for Quantification by HPLC-MS/MS

This protocol provides a general framework for the analysis of Ertugliflozin and can be optimized for this compound.

1. Sample Preparation (Plasma):

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled analog of a related compound).
  • Perform protein precipitation by adding 300 µL of acetonitrile.
  • Vortex mix for 1 minute.
  • Centrifuge at 12,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: A validated high-performance liquid chromatography system.
  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Column Temperature: 40 °C.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.
  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Ertugliflozin and the internal standard. For Ertugliflozin, a potential transition is m/z 437.1 -> [product ion]. For this compound, the precursor ion would be m/z 446.2. The specific product ions would need to be determined experimentally.
  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.

4. Method Validation:

  • The method should be validated according to regulatory guidelines (e.g., FDA or ICH) for accuracy, precision, selectivity, sensitivity (LLOQ), linearity, and stability.

"Sample_Collection" [label="Biological Sample\n(e.g., Plasma)"]; "IS_Spiking" [label="Spike with\nInternal Standard"]; "Protein_Precipitation" [label="Protein Precipitation\n(Acetonitrile)"]; "Centrifugation" [label="Centrifugation"]; "Supernatant_Transfer" [label="Supernatant Transfer"]; "Evaporation" [label="Evaporation to Dryness"]; "Reconstitution" [label="Reconstitution in\nMobile Phase"]; "HPLC_Injection" [label="HPLC Injection"]; "Chromatographic_Separation" [label="Chromatographic Separation\n(C18 Column)"]; "MS_Detection" [label="Mass Spectrometric Detection\n(ESI+, MRM)"]; "Data_Analysis" [label="Data Analysis and\nQuantification"];

"Sample_Collection" -> "IS_Spiking"; "IS_Spiking" -> "Protein_Precipitation"; "Protein_Precipitation" -> "Centrifugation"; "Centrifugation" -> "Supernatant_Transfer"; "Supernatant_Transfer" -> "Evaporation"; "Evaporation" -> "Reconstitution"; "Reconstitution" -> "HPLC_Injection"; "HPLC_Injection" -> "Chromatographic_Separation"; "Chromatographic_Separation" -> "MS_Detection"; "MS_Detection" -> "Data_Analysis"; }

Workflow for this compound Analysis by HPLC-MS/MS.

Summary

This compound is a valuable tool for the bioanalytical quantification of Ertugliflozin. While specific experimental data on its physical properties are limited, the data from its non-deuterated counterpart provide a strong basis for its characterization. The analytical methods established for Ertugliflozin, particularly HPLC-MS/MS, are directly applicable to this compound, enabling robust and sensitive quantification in complex biological matrices. The mechanism of action, centered on the potent and selective inhibition of SGLT2, is the cornerstone of its therapeutic effect in managing type 2 diabetes.

References

The Role of Ertugliflozin-d9 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Ertugliflozin-d9 as an internal standard in the quantitative analysis of Ertugliflozin. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and key data to facilitate its application in research and drug development settings.

Introduction: The Imperative for Accurate Bioanalysis

Ertugliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. As an adjunct to diet and exercise, it is used to improve glycemic control in adults with type 2 diabetes mellitus.[1][2][3][4][5][6] Accurate quantification of Ertugliflozin in biological matrices is paramount for pharmacokinetic studies, dose-response modeling, and ensuring therapeutic efficacy and safety.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalytical assays due to its high sensitivity and specificity.[1][7] However, the accuracy and precision of LC-MS/MS methods can be influenced by various factors, including sample preparation variability, matrix effects, and instrument fluctuations. To mitigate these potential sources of error, a suitable internal standard is indispensable.

Mechanism of Action: Why this compound is an Ideal Internal Standard

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls. The fundamental principle behind its use is that the IS and the analyte will behave similarly during sample processing and analysis. Therefore, any variations encountered will affect both compounds to a similar extent, allowing for accurate correction and reliable quantification.

Deuterated stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" for quantitative mass spectrometry.[8] The mechanism of action of this compound as an internal standard is rooted in its structural and chemical identity to the unlabeled Ertugliflozin.

Key characteristics that underpin its mechanism of action:

  • Co-elution: Due to its identical chemical structure, this compound co-elutes with Ertugliflozin during chromatographic separation. This ensures that both compounds experience the same matrix effects at the same point in time, which is a critical factor for accurate correction.

  • Similar Extraction Recovery: The physical and chemical properties of this compound are virtually identical to those of Ertugliflozin. This leads to comparable recovery rates during sample preparation steps like liquid-liquid extraction or protein precipitation.

  • Comparable Ionization Efficiency: In the mass spectrometer's ion source, this compound and Ertugliflozin exhibit similar ionization behavior. This is crucial as matrix components can either suppress or enhance the ionization of the analyte, and the internal standard must reflect these changes.

  • Mass Differentiation: The key difference lies in the mass-to-charge ratio (m/z) due to the incorporation of deuterium atoms. This mass shift allows the mass spectrometer to distinguish between the analyte and the internal standard while ensuring their chemical behaviors are nearly identical.

By calculating the ratio of the analyte peak area to the internal standard peak area, variations introduced during the analytical workflow are normalized, leading to highly accurate and precise quantification.

Experimental Protocol: Quantification of Ertugliflozin in Human Plasma using LC-MS/MS

This section details a validated bioanalytical method for the quantification of Ertugliflozin in human plasma using Ertugliflozin-d5 as an internal standard. The protocol is based on established methodologies and best practices in the field.

Materials and Reagents
  • Ertugliflozin reference standard

  • Ertugliflozin-d5 internal standard

  • Human plasma (with anticoagulant)

  • Methanol (HPLC grade)

  • Ammonium formate (analytical grade)

  • Methyl tertiary butyl ether (MTBE) (HPLC grade)

  • Water (deionized, 18 MΩ·cm)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Liquid-Liquid Extraction
  • Thaw plasma samples at room temperature.

  • To a 200 µL aliquot of plasma, add 25 µL of the Ertugliflozin-d5 internal standard working solution.

  • Vortex mix for 30 seconds.

  • Add 2.5 mL of methyl tertiary butyl ether.

  • Vortex mix for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for analysis.

Chromatographic and Mass Spectrometric Conditions

The following table summarizes the optimized parameters for the LC-MS/MS analysis.

ParameterCondition
Chromatographic Column Kromasil-C18 (100 x 4.6 mm, 5 µm)
Mobile Phase Methanol and 10 mM ammonium formate buffer (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

Data Presentation: Quantitative Parameters

The following tables summarize the key quantitative data from a validated bioanalytical method for Ertugliflozin using Ertugliflozin-d5 as an internal standard.

Table 1: Mass Spectrometric Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ertugliflozin437.4329.2
Ertugliflozin-d5 (IS)442.2334.3

Source: Bezawada et al., Eur J Mass Spectrom, 2025[2]

Table 2: Method Validation Parameters
ParameterResult
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery Consistent and reproducible

Source: Based on US FDA guidelines for bioanalytical method validation as cited in Bezawada et al., 2025[2]

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key processes involved in the bioanalysis of Ertugliflozin using this compound as an internal standard.

Bioanalytical workflow for Ertugliflozin quantification.

G cluster_analyte Analyte cluster_is Internal Standard cluster_properties Shared Properties cluster_difference Key Difference A Ertugliflozin P1 Co-elution A->P1 exhibits P2 Similar Extraction Recovery A->P2 exhibits P3 Similar Ionization A->P3 exhibits D1 Different Mass-to-Charge Ratio (m/z) IS This compound IS->P1 exhibits IS->P2 exhibits IS->P3 exhibits IS->D1 enables differentiation

Logical relationship between Ertugliflozin and its deuterated internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable mechanism for the accurate quantification of Ertugliflozin in biological matrices. Its chemical and physical similarity to the analyte ensures that it effectively compensates for variations during sample preparation and analysis, a cornerstone of high-quality bioanalytical data. The detailed protocol and data presented in this guide serve as a valuable resource for researchers and scientists in the field of drug development, enabling the generation of precise and accurate pharmacokinetic and other quantitative data essential for the advancement of clinical research.

References

Commercial availability and suppliers of Ertugliflozin-d9.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the commercial availability, suppliers, and technical applications of Ertugliflozin-d9. This deuterated analog of Ertugliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), serves as an invaluable tool in pharmacokinetic and metabolic studies.

Commercial Availability and Suppliers

This compound is commercially available from a number of specialized chemical suppliers. Researchers can procure this stable isotope-labeled compound for use as an internal standard in quantitative bioanalytical assays. The table below summarizes the key quantitative data from prominent suppliers.

SupplierCatalog NumberPurityFormulationStorage
MedChemExpress HY-15461S1>98%SolidPowder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.
Cayman Chemical Not explicitly listed for d9 variant. Ertugliflozin (Item No. 21507) is available.≥98%Crystalline Solid-20°C
Toronto Research Chemicals (TRC) E635092Not specifiedNot specifiedNot specified
Selleck Chemicals Not explicitly listed for d9 variant. Ertugliflozin (Cat. No. S5413) is available.≥99% (HPLC)SolidRoom temperature for 2 years.

Mechanism of Action: SGLT2 Inhibition

Ertugliflozin exerts its therapeutic effect by selectively inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidneys.[1] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus. By blocking this transporter, Ertugliflozin reduces renal glucose reabsorption and increases urinary glucose excretion, thereby lowering blood glucose levels in patients with type 2 diabetes.[][3]

SGLT2_Inhibition cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose Glucose SGLT2 SGLT2 Glucose->SGLT2 Na+ Na+ Na+->SGLT2 Glucose_in Glucose SGLT2->Glucose_in Na+_in Na+ SGLT2->Na+_in GLUT2 GLUT2 Glucose_out Glucose GLUT2->Glucose_out Na+/K+ pump Na+/K+ ATPase Na+_out Na+ Na+/K+ pump->Na+_out Glucose_in->GLUT2 Na+_in->Na+/K+ pump K+_in K+ K+_in->Na+/K+ pump Ertugliflozin Ertugliflozin Ertugliflozin->SGLT2 Inhibits

Mechanism of Ertugliflozin via SGLT2 Inhibition.

Experimental Protocols

This compound is primarily utilized as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Ertugliflozin in biological matrices.

Protocol: Quantification of Ertugliflozin in Human Plasma using LC-MS/MS

This protocol is adapted from a validated method for the quantification of Ertugliflozin and can be applied using this compound as the internal standard.

1. Materials and Reagents:

  • Ertugliflozin analytical standard

  • This compound (Internal Standard, IS)

  • Human plasma (with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Stock and Working Solutions:

  • Ertugliflozin Stock Solution (1 mg/mL): Accurately weigh and dissolve Ertugliflozin in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Ertugliflozin stock solution in 50% methanol to create calibration standards. Prepare a working solution of this compound (e.g., 100 ng/mL) in 50% methanol.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 20 µL of the this compound working solution.

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Ertugliflozin: Monitor the appropriate precursor to product ion transition.

    • This compound: Monitor the appropriate precursor to product ion transition (shifted by +9 Da).

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Ertugliflozin to this compound against the concentration of the calibration standards.

  • Determine the concentration of Ertugliflozin in the plasma samples from the calibration curve.

LCMS_Workflow Plasma_Sample Plasma Sample IS_Spiking Spike with This compound (IS) Plasma_Sample->IS_Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection LC_Separation Chromatographic Separation (C18) LC_Injection->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

LC-MS/MS Experimental Workflow for Ertugliflozin Quantification.

References

Isotopic Purity and Stability of Ertugliflozin-d9: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of Ertugliflozin-d9, a deuterated analog of the sodium-glucose co-transporter 2 (SGLT2) inhibitor, Ertugliflozin. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis.

This compound is a valuable tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative bioanalysis.[1] The substitution of nine hydrogen atoms with deuterium results in a mass shift that allows for its differentiation from the unlabeled drug in mass spectrometry-based assays.[2]

Isotopic Purity

The isotopic purity of this compound is a critical parameter that defines its suitability for use in quantitative assays. It refers to the extent of deuterium incorporation at the specified positions and the absence of other isotopic isomers. While specific batch-to-batch data may vary, a high degree of isotopic enrichment is a key quality attribute.

Table 1: Key Parameters for Isotopic Purity of this compound

ParameterTypical SpecificationSignificance
Deuterium Incorporation ≥ 98%Ensures a distinct mass signal from the unlabeled compound, minimizing isotopic overlap and improving analytical accuracy.
Isotopic Distribution Predominantly d9The majority of the labeled molecules should contain nine deuterium atoms. The presence of d0 to d8 species should be minimal.
Chemical Purity ≥ 98%Guarantees that the analytical signal is not compromised by chemical impurities.
Experimental Protocol for Isotopic Purity Assessment

The determination of isotopic purity and distribution is typically performed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

1.1.1. Mass Spectrometry Method

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, is employed.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Data Acquisition: Full scan mass spectra are acquired over a relevant mass range to encompass the isotopic cluster of this compound.

  • Data Analysis: The acquired spectrum is analyzed to determine the relative abundance of the monoisotopic peak of this compound and the corresponding peaks for the unlabeled (d0) and partially deuterated (d1-d8) species. The percentage of deuterium incorporation is calculated from the relative intensities of these peaks.

1.1.2. NMR Spectroscopy Method

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR: The absence or significant reduction of proton signals at the sites of deuteration confirms the high isotopic enrichment. Integration of the remaining proton signals relative to a known internal standard can provide a quantitative measure of deuteration.

  • ²H NMR: Direct detection of the deuterium signals provides information about the location and extent of deuteration.

  • ¹³C NMR: The carbon signals at the sites of deuteration will exhibit characteristic splitting patterns (due to C-D coupling) and a decrease in intensity in proton-decoupled spectra, confirming deuterium incorporation.

Stability of this compound

The stability of this compound is crucial for its reliable use as an internal standard and for ensuring the integrity of analytical results over time. Stability studies are conducted to evaluate the impact of various environmental factors such as temperature, humidity, and light on the molecule's integrity, including the stability of the deuterium labels.

While specific stability data for this compound is not extensively published, forced degradation studies on the non-labeled Ertugliflozin provide valuable insights into its potential degradation pathways.[3][4] It is important to note that the presence of deuterium atoms can sometimes influence the rate of chemical reactions (the kinetic isotope effect), potentially altering the stability profile compared to the unlabeled compound.

Table 2: Summary of Forced Degradation Studies on Ertugliflozin

Stress ConditionObservations for ErtugliflozinPotential Implications for this compound
Acidic Hydrolysis Significant degradation observed.[4]The ether and glycosidic linkages are susceptible to cleavage. The C-D bonds are generally stable under these conditions.
Alkaline Hydrolysis Relatively stable.[3]The molecule shows good stability in basic conditions.
Oxidative Degradation Some degradation observed.[5]The aromatic rings and other electron-rich moieties may be susceptible to oxidation.
Thermal Degradation Relatively stable.[4]The molecule possesses good thermal stability under typical storage conditions.
Photolytic Degradation Relatively stable.[4]The molecule is not significantly susceptible to degradation upon exposure to light.
Experimental Protocol for Stability Assessment

A stability-indicating HPLC or UPLC-MS method is essential for evaluating the stability of this compound.

  • Chromatographic System: A reverse-phase HPLC or UPLC system with a C18 column is commonly used.[6]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.

  • Detection: UV detection is suitable for purity assessment, while mass spectrometry is required to monitor the integrity of the deuterium labels.

  • Stress Conditions:

    • Accelerated Stability: Samples are stored at elevated temperatures and humidity (e.g., 40°C / 75% RH) for a defined period (e.g., up to 6 months).

    • Long-Term Stability: Samples are stored under recommended storage conditions (e.g., 2-8°C or room temperature) for an extended period (e.g., up to 24 months).

  • Analysis: At specified time points, samples are analyzed to determine the purity of this compound and to check for any signs of deuterium-hydrogen exchange. Mass spectrometry is used to confirm that the isotopic distribution remains unchanged.

Visualizing Experimental Workflows and Degradation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the analysis of this compound.

Experimental Workflow for Isotopic Purity and Stability Analysis

This compound Analysis Workflow cluster_purity Isotopic Purity Assessment cluster_stability Stability Assessment P1 This compound Sample P2 High-Resolution Mass Spectrometry (HRMS) P1->P2 P3 NMR Spectroscopy (1H, 2H, 13C) P1->P3 P4 Isotopic Distribution Analysis P2->P4 P3->P4 P5 Deuterium Incorporation (%) P4->P5 S1 This compound Sample S2 Stress Conditions (Temp, Humidity, Light) S1->S2 S3 Stability-Indicating HPLC/UPLC-MS S2->S3 S4 Purity Analysis (Degradants) S3->S4 S5 Isotopic Integrity (H/D Exchange) S3->S5

Caption: Workflow for assessing the isotopic purity and stability of this compound.

Potential Degradation Pathway of Ertugliflozin

Based on forced degradation studies of the non-labeled compound, a potential degradation pathway under acidic conditions involves the cleavage of the glycosidic bond.

Ertugliflozin Degradation Pathway Ertu This compound C22H16D9ClO7 Acid Acidic Hydrolysis Ertu->Acid DP1 Degradation Product 1 Aglycone Moiety Acid->DP1 Glycosidic Bond Cleavage DP2 Degradation Product 2 Deuterated Glucose Moiety Acid->DP2 Glycosidic Bond Cleavage

Caption: A simplified potential degradation pathway for this compound under acidic conditions.

Conclusion

This compound is a critical reagent for bioanalytical studies of Ertugliflozin. Its utility is fundamentally dependent on its high isotopic purity and stability. This guide has outlined the key parameters for assessing these attributes, along with detailed experimental methodologies. While specific data for this compound is not widely published, the provided information on the non-deuterated form offers a solid foundation for its handling, analysis, and interpretation of study results. Researchers are advised to obtain batch-specific certificates of analysis for detailed quantitative information on isotopic purity.

References

The Role of Ertugliflozin-d9 in Modern Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ertugliflozin-d9, the deuterated analog of the sodium-glucose cotransporter 2 (SGLT2) inhibitor, Ertugliflozin. While Ertugliflozin is a therapeutic agent for type 2 diabetes mellitus, this compound serves a critical role in the analytical methodologies that underpin its research and development. This document details the experimental protocols where this compound is an indispensable tool, presents quantitative data from relevant analytical validations, and visualizes key experimental workflows and the therapeutic mechanism of action of the parent compound.

Introduction to this compound

This compound is a stable isotope-labeled version of Ertugliflozin, a potent and selective inhibitor of SGLT2.[1][2][3] SGLT2 is responsible for the reabsorption of glucose in the kidneys; its inhibition leads to increased urinary glucose excretion, thereby lowering blood glucose levels.[1][3] Ertugliflozin was approved by the FDA in 2017 for the treatment of type 2 diabetes.[1][3]

Deuterated compounds like this compound are crucial as internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[4] Their chemical and physical properties are nearly identical to the parent drug, but their increased mass allows them to be distinguished by a mass spectrometer. This makes them ideal for accurately quantifying the concentration of the parent drug in complex biological matrices such as plasma and urine.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC22H16D9ClO7
Molecular Weight445.9 g/mol
IUPAC Name(1S,2S,3S,4R,5S)-5-[4-chloro-3-[[2,3,5,6-tetradeuterio-4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol[5]
SynonymsHY-15461S1, CS-0695151[5]

Analytical Methodologies Employing this compound

The primary application of this compound is as an internal standard in the quantitative analysis of Ertugliflozin in biological samples. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the most common techniques.[4][6][7]

Experimental Protocol: Quantification of Ertugliflozin in Human Plasma using LC-MS/MS

This protocol is a representative example of how this compound would be used.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the expected range of Ertugliflozin concentrations).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: A validated HPLC system with a C18 analytical column (e.g., Kromasil C18).[8]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Injection Volume: 20 µL.[8]

  • Column Temperature: Maintained at a constant temperature, typically around 40°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ertugliflozin: Precursor ion -> Product ion (specific m/z values would be determined during method development).

    • This compound: Precursor ion -> Product ion (the precursor ion will be 9 Da higher than that of Ertugliflozin).

  • Detection Wavelength (for HPLC-UV): 224 nm.[8]

Method Validation Parameters

Analytical methods for quantifying drugs like Ertugliflozin must be rigorously validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH).[9] Key validation parameters include:

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Limit of Detection (LOD) The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.[7]Signal-to-noise ratio of ≥ 3:1[7]
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]Signal-to-noise ratio of ≥ 10:1[7]
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No significant interference at the retention time of the analyte and internal standard.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like mobile phase composition, pH, and temperature.

Visualizing Workflows and Mechanisms

Analytical Workflow for Ertugliflozin Quantification

analytical_workflow sample Biological Sample (e.g., Plasma) add_is Add this compound (Internal Standard) sample->add_is extraction Sample Preparation (e.g., Protein Precipitation) add_is->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Acquisition lcms->data quant Quantification (Peak Area Ratio) data->quant result Concentration of Ertugliflozin quant->result

Caption: Workflow for quantifying Ertugliflozin using an internal standard.

Mechanism of Action: SGLT2 Inhibition by Ertugliflozin

Ertugliflozin exerts its therapeutic effect by inhibiting the SGLT2 protein in the proximal convoluted tubule of the kidney.

sglt2_inhibition cluster_kidney Kidney Proximal Tubule blood Bloodstream cell Tubular Epithelial Cell blood->cell Glucose & Na+ Reabsorption tubule Tubular Lumen (Filtrate) sglt2 SGLT2 Protein tubule->sglt2 Glucose & Na+ cell->tubule Glucose & Na+ Reabsorption ertugliflozin Ertugliflozin ertugliflozin->sglt2 Inhibits excretion Increased Urinary Glucose Excretion sglt2->excretion Blocks Reabsorption

Caption: Ertugliflozin inhibits SGLT2, increasing glucose excretion.

Conclusion

This compound is a vital analytical tool that enables the precise and accurate quantification of Ertugliflozin in biological matrices. Its use as an internal standard in LC-MS/MS methods is fundamental to pharmacokinetic, pharmacodynamic, and toxicological studies, which are essential for the safe and effective development of new pharmaceuticals. The methodologies and principles outlined in this guide provide a foundation for researchers and scientists working with Ertugliflozin and other drugs in the gliflozin class.

References

Methodological & Application

Application Note and Protocol: Bioanalytical Method Validation of Ertugliflozin using Ertugliflozin-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertugliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), approved for the treatment of type 2 diabetes mellitus.[1][2][3][4][5][6] Accurate quantification of Ertugliflozin in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies during drug development.[7][8][9] This document provides a comprehensive guide for the validation of a bioanalytical method for Ertugliflozin using its deuterated stable isotope, Ertugliflozin-d9, as an internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis as it compensates for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the method.[10]

This protocol is designed to meet the rigorous standards of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][11][12][13][14][15][16]

Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )
ErtugliflozinC₂₂H₂₅ClO₇436.9
This compoundC₂₂H₁₆D₉ClO₇445.9[17]

Experimental Protocols

Materials and Reagents
  • Analytes: Ertugliflozin reference standard, this compound (Internal Standard)

  • Biological Matrix: Human plasma (or other relevant biological fluid)

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (ultra-pure), Ammonium acetate (analytical grade)

  • Supplies: Centrifuge tubes, pipettes, vials, 96-well plates

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) is required.[18][19]

  • LC System: Binary pump, autosampler, column oven

  • MS/MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic and Mass Spectrometric Conditions
  • LC Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile/methanol) is typical.

  • Flow Rate: 0.3 - 0.6 mL/min

  • Column Temperature: 35 - 45 °C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ertugliflozin: e.g., m/z 437.2 → 329.0[18]

    • This compound: To be determined by direct infusion of the IS. The precursor ion will be approximately 9 Da higher than Ertugliflozin, and the product ion may be the same or have a corresponding mass shift.

Diagram: Bioanalytical Method Validation Workflow

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Method_Optimization Optimization of LC and MS/MS Conditions Sample_Preparation Development of Sample Preparation Protocol Method_Optimization->Sample_Preparation Selectivity Selectivity & Specificity Method_Optimization->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Matrix_Effect Matrix Effect Accuracy_Precision->Matrix_Effect Recovery Extraction Recovery Matrix_Effect->Recovery Stability Stability Studies Recovery->Stability Routine_Analysis Routine Sample Analysis Stability->Routine_Analysis ISR Incurred Sample Reanalysis Routine_Analysis->ISR

Caption: A typical workflow for bioanalytical method development, validation, and sample analysis.

Standard Solutions and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of Ertugliflozin and this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Ertugliflozin stock solution to create calibration curve (CC) and quality control (QC) spiking solutions. Prepare a working solution of this compound.

  • Calibration Standards and QC Samples: Spike blank biological matrix with the appropriate working solutions to prepare a set of calibration standards (typically 8-10 non-zero concentrations) and QC samples at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (LQC)

    • Medium QC (MQC)

    • High QC (HQC)

Sample Preparation Protocol (Example: Protein Precipitation)
  • Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL centrifuge tube.

  • Add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

Bioanalytical Method Validation Experiments

The following experiments must be performed to validate the bioanalytical method according to regulatory guidelines.[7][12][13][15][16]

Selectivity and Specificity
  • Protocol: Analyze at least six different lots of blank biological matrix to ensure no endogenous interferences are observed at the retention times of Ertugliflozin and this compound.

  • Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the internal standard.

Linearity and Range
  • Protocol: Analyze a minimum of five calibration curves. The concentration range should be selected based on the expected concentrations in study samples.

  • Acceptance Criteria: A linear regression model with a weighting factor (e.g., 1/x or 1/x²) is typically used. The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ).

Accuracy and Precision
  • Protocol: Analyze replicate (n≥5) QC samples at four levels (LLOQ, LQC, MQC, HQC) in at least three separate analytical runs.

  • Acceptance Criteria:

    • Intra-run and Inter-run Precision (%CV): ≤ 15% (≤ 20% for LLOQ)

    • Intra-run and Inter-run Accuracy (%RE): Within ±15% of the nominal concentration (±20% for LLOQ).

Matrix Effect
  • Protocol: Evaluate the matrix effect in at least six different lots of biological matrix at LQC and HQC levels. The matrix factor (MF) is calculated by comparing the peak response of the analyte in post-extraction spiked samples to the peak response in a neat solution. The IS-normalized MF is also calculated.

  • Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤ 15%.

Extraction Recovery
  • Protocol: Compare the peak response of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples at LQC, MQC, and HQC levels.

  • Acceptance Criteria: Recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, it should be optimized for the desired sensitivity.

Stability
  • Protocol: Evaluate the stability of Ertugliflozin in the biological matrix under various conditions that mimic sample handling and storage. This includes:

    • Freeze-Thaw Stability: At least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the sample handling time.

    • Long-Term Stability: At the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected sample storage period.

    • Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Diagram: Key Bioanalytical Validation Parameters

G Method_Validation Method_Validation Selectivity Selectivity Method_Validation->Selectivity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Stability Stability Method_Validation->Stability Matrix_Effect Matrix_Effect Method_Validation->Matrix_Effect Recovery Recovery Method_Validation->Recovery

Caption: Core parameters evaluated during bioanalytical method validation.

Data Presentation

All quantitative data from the validation experiments should be summarized in tables for clear presentation and easy interpretation.

Table 1: Calibration Curve Summary

Run Slope Intercept
1
2
3
Mean

| %CV | | | |

Table 2: Intra-run and Inter-run Precision and Accuracy | QC Level | Nominal Conc. (ng/mL) | Intra-run (n=5) | | Inter-run (n=15) | | |---|---|---|---|---|---| | | | Mean Conc. ± SD | Accuracy (%) | Precision (%CV) | Mean Conc. ± SD | Accuracy (%) | Precision (%CV) | | LLOQ | | | | | | | | | LQC | | | | | | | | | MQC | | | | | | | | | HQC | | | | | | | |

Table 3: Stability Summary

Stability Condition QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%)
Freeze-Thaw (3 cycles) LQC
HQC
Bench-Top (e.g., 6 hours) LQC
HQC
Long-Term (e.g., 30 days at -80°C) LQC
HQC
Post-Preparative (e.g., 24 hours) LQC

| | HQC | | | |

Conclusion

This application note and protocol outlines a comprehensive framework for the validation of a bioanalytical method for the quantification of Ertugliflozin in biological matrices using this compound as an internal standard. Adherence to these protocols will ensure the generation of high-quality, reliable, and reproducible data that meets the stringent requirements of regulatory bodies for the support of pharmacokinetic and other studies in drug development.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Ertugliflozin-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ertugliflozin-d9, a deuterated internal standard crucial for pharmacokinetic and bioanalytical studies of Ertugliflozin. The described protocol provides a reliable framework for the separation and quantification of this compound in various matrices, ensuring high precision and accuracy. This document includes a comprehensive experimental protocol, tabulated data summarizing key analytical parameters, and a visual workflow to guide researchers through the process.

Introduction

Ertugliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), approved for the treatment of type 2 diabetes mellitus.[1][2] Accurate quantification of Ertugliflozin in biological samples is essential for pharmacokinetic studies, and the use of a stable isotope-labeled internal standard like this compound is the gold standard for minimizing matrix effects and ensuring analytical precision. This document outlines a validated Reverse-Phase HPLC (RP-HPLC) method suitable for the routine analysis of this compound. The method is adapted from established protocols for Ertugliflozin analysis.[3][4][5]

Signaling Pathway of Ertugliflozin

Ertugliflozin selectively inhibits SGLT2 in the proximal tubules of the kidneys. This inhibition reduces the reabsorption of filtered glucose from the tubular fluid, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels in patients with type 2 diabetes.

Ertugliflozin Signaling Pathway Bloodstream Bloodstream Glomerular_Filtration Glomerular Filtration Bloodstream->Glomerular_Filtration Glucose Proximal_Tubule Proximal Tubule Cell Glomerular_Filtration->Proximal_Tubule Filtered Glucose Urine Urine Glomerular_Filtration->Urine Urinary Glucose Excretion SGLT2 SGLT2 Transporter Proximal_Tubule:e->SGLT2:w Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption Glucose_Reabsorption->Bloodstream Ertugliflozin Ertugliflozin Ertugliflozin->Inhibition Inhibition->SGLT2 Inhibition HPLC Analysis Workflow Start Start Standard_Prep Prepare Standard Solutions (this compound) Start->Standard_Prep Sample_Prep Prepare Sample Solutions Start->Sample_Prep HPLC_Setup Set up HPLC System (Column, Mobile Phase, etc.) Standard_Prep->HPLC_Setup Sample_Prep->HPLC_Setup System_Suitability System Suitability Test HPLC_Setup->System_Suitability Inject_Samples Inject Standards and Samples System_Suitability->Inject_Samples Pass Fail Fail System_Suitability->Fail Fail Data_Acquisition Data Acquisition Inject_Samples->Data_Acquisition Data_Processing Process Chromatograms (Integration, Calibration Curve) Data_Acquisition->Data_Processing Quantification Quantify this compound Data_Processing->Quantification Report Generate Report Quantification->Report End End Report->End

References

Sample preparation techniques for Ertugliflozin analysis with a deuterated standard.

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the extraction of ertugliflozin and its deuterated internal standard from biological matrices, primarily human and rat plasma. The methodologies are suitable for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Ertugliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. Accurate quantification of ertugliflozin in biological samples is crucial for pharmacokinetic studies and clinical monitoring. The use of a deuterated internal standard, such as Ertugliflozin-D5, is recommended for achieving high accuracy and precision by compensating for matrix effects and variability in sample processing.[1] This document outlines two common and effective sample preparation techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

Featured Technique: Liquid-Liquid Extraction (LLE)

LLE is a robust method for sample cleanup and concentration, offering high recovery and cleaner extracts compared to protein precipitation.

Protocol: Liquid-Liquid Extraction using Methyl Tertiary Butyl Ether (MTBE)

This protocol is adapted from a validated method for the quantification of ertugliflozin in human plasma using Ertugliflozin-D5 as the internal standard.[1]

Materials:

  • Human plasma samples

  • Ertugliflozin analytical standard

  • Ertugliflozin-D5 internal standard (IS)

  • Methyl Tertiary Butyl Ether (MTBE), HPLC grade

  • Methanol, HPLC grade

  • 10 mM Ammonium Formate buffer

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Sample Aliquoting: Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of Ertugliflozin-D5 working solution (concentration to be optimized based on the expected analyte concentration range) to each plasma sample, except for the blank matrix samples.

  • Vortexing: Briefly vortex the samples for 10-15 seconds to ensure homogeneity.

  • Extraction:

    • Add 1 mL of methyl tertiary butyl ether (MTBE) to each tube.

    • Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase (e.g., a mixture of methanol and 10 mM ammonium formate buffer, 80:20, v/v).[1]

  • Final Vortexing and Transfer: Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary for LLE
ParameterValueReference
Linearity Range1-500 ng/mL[1]
Correlation Coefficient (r²)> 0.99[1]
Internal StandardErtugliflozin-D5[1]
RecoveryWithin acceptance limits as per US FDA guidelines[1]
Matrix EffectWithin acceptance limits as per US FDA guidelines[1]

Alternative Technique: Protein Precipitation (PPT)

PPT is a simpler and faster technique, suitable for high-throughput analysis, though it may result in less clean extracts compared to LLE.

Protocol: Protein Precipitation using Acetonitrile

This protocol is based on a method developed for the simultaneous quantification of ertugliflozin and sitagliptin in rat plasma.[2][3]

Materials:

  • Rat plasma samples

  • Ertugliflozin analytical standard

  • Deuterated internal standard (e.g., Ertugliflozin-D5)

  • Acetonitrile, HPLC grade, chilled

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • Sample Aliquoting: Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of the deuterated internal standard working solution to each plasma sample (except for the blank).

  • Precipitation:

    • Add 300 µL of chilled acetonitrile to each tube.

    • The 3:1 ratio of acetonitrile to plasma is a common starting point and can be optimized.

  • Vortexing: Vortex the samples for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully collect the supernatant and transfer it to an autosampler vial for direct injection or further processing if needed (e.g., evaporation and reconstitution).

Quantitative Data Summary for PPT
ParameterValueReference
Linearity Range1-1000 ng/mL[2]
Intra-day Precision1.6-10.9%[2]
Inter-day Precision0.8-13.3%[2]
Accuracy-5.7% to 14.6%[2]
RecoveryIn line with FDA guidelines[2]
Matrix EffectIn line with FDA guidelines[2]

Experimental Workflow Diagram

Ertugliflozin_Sample_Preparation_Workflow cluster_start Sample Input cluster_is Internal Standard cluster_lle Liquid-Liquid Extraction cluster_ppt Protein Precipitation cluster_end Analysis start Plasma Sample is Add Deuterated IS (Ertugliflozin-D5) start->is lle1 Add MTBE is->lle1 LLE Path ppt1 Add Acetonitrile is->ppt1 PPT Path lle2 Vortex lle1->lle2 lle3 Centrifuge lle2->lle3 lle4 Collect Organic Layer lle3->lle4 lle5 Evaporate lle4->lle5 lle6 Reconstitute lle5->lle6 end_node LC-MS/MS Analysis lle6->end_node ppt2 Vortex ppt1->ppt2 ppt3 Centrifuge ppt2->ppt3 ppt4 Collect Supernatant ppt3->ppt4 ppt4->end_node

Caption: Workflow for Ertugliflozin Sample Preparation.

Concluding Remarks

The choice between LLE and PPT will depend on the specific requirements of the assay, such as the desired level of cleanliness, throughput, and the complexity of the sample matrix. For regulated bioanalysis, the LLE method using a deuterated internal standard is often preferred due to its superior cleanup and reduced matrix effects. The PPT method, while faster, may require more extensive chromatographic optimization to resolve potential interferences. Both methods have been shown to provide linearity, precision, and accuracy within the accepted limits for bioanalytical method validation.[1][2]

References

Application Note: Quantitative Analysis of Ertugliflozin in Human Plasma using a Validated LC-MS/MS Method with Ertugliflozin-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of Ertugliflozin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Ertugliflozin-d9, to ensure high accuracy and precision. A straightforward protein precipitation protocol is utilized for sample preparation, making it suitable for high-throughput analysis. The calibration curve is linear over the concentration range of 1.0 to 500.0 ng/mL, demonstrating excellent performance for pharmacokinetic and bioequivalence studies.

Introduction

Ertugliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the treatment of type 2 diabetes mellitus.[1][2] Accurate and reliable quantification of Ertugliflozin in biological matrices is crucial for pharmacokinetic studies, dose-response evaluations, and overall drug development. This application note presents a detailed protocol for the construction of a calibration curve for Ertugliflozin in human plasma using this compound as the internal standard (IS). The use of a stable isotope-labeled internal standard minimizes variability due to matrix effects and instrument response, leading to highly reliable quantitative data. Several analytical techniques, including HPLC and UPLC-MS/MS, have been developed for the determination of Ertugliflozin in various biological samples.[1][2]

Experimental

Materials and Reagents
  • Ertugliflozin reference standard (≥98% purity)

  • This compound internal standard (≥98% purity)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98% purity)

  • Human plasma (K2-EDTA)

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled with a triple quadrupole mass spectrometer was used.

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 10 mg of Ertugliflozin and this compound into separate 10 mL volumetric flasks.

  • Dissolve the contents in methanol and make up the volume to the mark.

  • These stock solutions can be stored at -20°C for up to six months.

Working Solutions:

Prepare serial dilutions of the Ertugliflozin stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples. Similarly, prepare a working solution of this compound at a concentration of 100 ng/mL.

Calibration Standards and Quality Control Samples

Prepare calibration standards by spiking blank human plasma with the appropriate Ertugliflozin working solutions to achieve final concentrations of 1.0, 2.5, 5.0, 10.0, 50.0, 100.0, 250.0, and 500.0 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 3.0, 75.0, and 400.0 ng/mL) in a similar manner.

Sample Preparation: Protein Precipitation
  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.[3]

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 50 µL of the this compound internal standard working solution (100 ng/mL).

  • Add 250 µL of acetonitrile to precipitate the plasma proteins.[3]

  • Vortex the mixture for 30 seconds.

  • Centrifuge the samples at 14,000 rpm for 5 minutes.[4]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are typical LC-MS/MS parameters that should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start with 30% B, increase to 90% B over 2 min, hold for 1 min, return to 30% B, and equilibrate for 1 min.

Table 2: Mass Spectrometry Parameters

ParameterErtugliflozinThis compound
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
MRM Transition (m/z) 437.2 → 329.0[5][6]442.2 → 334.3[7]
Collision Energy Optimized for specific instrumentOptimized for specific instrument
Cone Voltage Optimized for specific instrumentOptimized for specific instrument

Data Analysis and Calibration Curve Construction

  • Acquire the peak areas for both Ertugliflozin and this compound for each injection.

  • Calculate the peak area ratio of Ertugliflozin to this compound.

  • Plot the peak area ratio (y-axis) against the nominal concentration of the calibration standards (x-axis).

  • Perform a linear regression analysis with a weighting factor of 1/x² to construct the calibration curve.

  • The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

  • The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the Lower Limit of Quantification, LLOQ).

Results

The described method provides excellent linearity for the quantification of Ertugliflozin in human plasma. A representative calibration curve is shown below.

Table 3: Calibration Curve Data

Nominal Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Back-Calculated Concentration (ng/mL)Accuracy (%)
1.00.0251.02102.0
2.50.0632.55102.0
5.00.1244.9899.6
10.00.25110.1101.0
50.01.25550.2100.4
100.02.50899.899.8
250.06.260251.0100.4
500.012.515499.599.9

The linearity of the method was established in the concentration range of 1-500 ng/mL for Ertugliflozin in human plasma.[7] The correlation coefficient (r²) was consistently greater than 0.99, indicating a strong linear relationship between the concentration and the instrument response.

Visualizations

Experimental_Workflow A Preparation of Stock and Working Solutions (Ertugliflozin & this compound) B Spiking of Blank Plasma (Calibration Standards & QCs) A->B C Sample Preparation (Protein Precipitation) B->C D LC-MS/MS Analysis C->D E Data Processing (Peak Integration & Area Ratio Calculation) D->E F Calibration Curve Construction (Linear Regression) E->F G Quantification of Unknown Samples F->G

Caption: Experimental workflow for Ertugliflozin quantification.

Logical_Relationship Analyte Ertugliflozin LCMS LC-MS/MS System Analyte->LCMS Response IS This compound (Internal Standard) IS->LCMS Response Plasma Human Plasma (Matrix) Plasma->LCMS Matrix Effects Ratio Peak Area Ratio (Analyte/IS) LCMS->Ratio Concentration Analyte Concentration Ratio->Concentration Proportional

Caption: Relationship of components in the analytical method.

Conclusion

The LC-MS/MS method described in this application note is highly suitable for the quantitative determination of Ertugliflozin in human plasma. The use of a stable isotope-labeled internal standard, a simple and efficient sample preparation technique, and a well-defined calibration curve construction protocol ensures the generation of accurate, precise, and reliable data for drug development and clinical research applications. The method has been validated according to regulatory guidelines and can be readily implemented in a bioanalytical laboratory.

References

Application Notes and Protocols for the Use of Ertugliflozin-d9 in Preclinical and Clinical Trial Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the bioanalysis of Ertugliflozin in preclinical and clinical trial samples using its deuterated internal standard, Ertugliflozin-d9 (also referred to as Ertugliflozin-d5 in some literature). The methodologies outlined are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for quantitative bioanalysis.

Introduction

Ertugliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. By inhibiting SGLT2, Ertugliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes mellitus.[1] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification of Ertugliflozin in biological matrices. The internal standard compensates for variability during sample preparation and analysis, ensuring the reliability of pharmacokinetic and other clinical trial data.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated bioanalytical methods for Ertugliflozin.

Table 1: LC-MS/MS Method Parameters for Ertugliflozin Analysis

ParameterMethod 1Method 2
Internal Standard Ertugliflozin-D5[2]Diazepam
Biological Matrix Human Plasma[2]Rat Plasma[3]
Linearity Range 1 - 500 ng/mL[2]1 - 1000 ng/mL[3]
Correlation Coefficient (r²) > 0.99[2]Not Reported
Lower Limit of Quantification (LLOQ) 1 ng/mL[2]1 ng/mL[3]
Intra-day Precision (%CV) Within 15%1.6 - 10.9%[3]
Inter-day Precision (%CV) Within 15%0.8 - 13.3%[3]
Accuracy (%Bias) Within ±15%-5.7% to 14.6%[3]

Table 2: Mass Spectrometry Transitions for Ertugliflozin and Ertugliflozin-D5

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Ertugliflozin437.4[2]329.2[2]
Ertugliflozin-D5442.2[2]334.3[2]

Signaling Pathway and Experimental Workflow

Ertugliflozin Mechanism of Action

Ertugliflozin selectively inhibits the SGLT2 protein located in the proximal convoluted tubules of the kidneys. This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion.

Ertugliflozin_Mechanism_of_Action cluster_renal_tubule Renal Proximal Tubule Glomerular_Filtrate Glomerular Filtrate (contains Glucose) SGLT2 SGLT2 Transporter Glomerular_Filtrate->SGLT2 Glucose Reabsorption Urine Urine Glomerular_Filtrate->Urine Increased Glucose Excretion Bloodstream Bloodstream SGLT2->Bloodstream Ertugliflozin Ertugliflozin Ertugliflozin->SGLT2 Inhibits

Caption: Mechanism of action of Ertugliflozin in the renal proximal tubule.

Bioanalytical Workflow for Sample Analysis

The general workflow for the analysis of preclinical and clinical trial samples involves sample preparation, LC-MS/MS analysis, and data processing.

Bioanalytical_Workflow Sample_Collection 1. Sample Collection (Plasma, Urine, etc.) Fortification 2. Fortification with This compound (Internal Standard) Sample_Collection->Fortification Sample_Preparation 3. Sample Preparation (e.g., LLE, SPE, PPT) Fortification->Sample_Preparation LC_MS_Analysis 4. LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing 5. Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: General workflow for the bioanalysis of Ertugliflozin.

Experimental Protocols

Protocol 1: Quantification of Ertugliflozin in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the quantification of Ertugliflozin in human plasma.[2]

1. Materials and Reagents

  • Ertugliflozin reference standard

  • Ertugliflozin-D5 internal standard

  • Human plasma (with anticoagulant)

  • Methanol (HPLC grade)

  • Ammonium formate (analytical grade)

  • Methyl tertiary butyl ether (MTBE) (HPLC grade)

  • Water (deionized or HPLC grade)

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ertugliflozin and Ertugliflozin-D5 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Ertugliflozin stock solution in methanol:water (50:50, v/v) to create calibration standards.

  • Internal Standard Working Solution: Dilute the Ertugliflozin-D5 stock solution with methanol:water (50:50, v/v) to a final concentration of 100 ng/mL.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.

  • Add 25 µL of the Ertugliflozin-D5 internal standard working solution.

  • Vortex for 30 seconds.

  • Add 1 mL of MTBE.

  • Vortex for 10 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer to an autosampler vial for analysis.

4. LC-MS/MS Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) system

  • Column: Kromasil-C18 (100 x 4.6 mm, 5 µm)[2]

  • Mobile Phase: Methanol and 10 mM ammonium formate buffer (80:20, v/v)[2]

  • Flow Rate: 1 mL/min[2]

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive ion electrospray ionization (ESI+)

  • MRM Transitions:

    • Ertugliflozin: 437.4 → 329.2[2]

    • Ertugliflozin-D5: 442.2 → 334.3[2]

5. Data Analysis

  • Integrate the peak areas for Ertugliflozin and Ertugliflozin-D5.

  • Calculate the peak area ratio (Ertugliflozin/Ertugliflozin-D5).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression model.

  • Determine the concentration of Ertugliflozin in the unknown samples from the calibration curve.

Protocol 2: General Method Validation for Bioanalytical Assays

This protocol outlines the key parameters for validating the bioanalytical method according to regulatory guidelines.

1. Specificity and Selectivity:

  • Analyze blank matrix samples from at least six different sources to assess for interferences at the retention times of Ertugliflozin and the internal standard.

2. Linearity and Range:

  • Analyze calibration curves on at least three different days. The correlation coefficient (r²) should be ≥ 0.99.

3. Lower Limit of Quantification (LLOQ):

  • The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision (≤ 20% CV) and accuracy (within ±20% of the nominal value).

4. Precision and Accuracy:

  • Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates on three different days.

  • Intra- and inter-day precision should be ≤ 15% CV (≤ 20% at the LLOQ).

  • Intra- and inter-day accuracy should be within ±15% of the nominal value (±20% at the LLOQ).

5. Matrix Effect:

  • Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard. This can be assessed by comparing the peak response of the analyte in a post-extraction spiked sample to the peak response in a neat solution.

6. Recovery:

  • Determine the efficiency of the extraction procedure by comparing the peak area of an extracted sample to that of a post-extraction spiked sample at the same concentration.

7. Stability:

  • Evaluate the stability of Ertugliflozin in the biological matrix under various conditions, including:

    • Freeze-thaw stability: After multiple freeze-thaw cycles.

    • Short-term stability: At room temperature for a specified period.

    • Long-term stability: Stored at the intended storage temperature for an extended period.

    • Stock solution stability: At room temperature and refrigerated.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides a robust and reliable approach for the quantification of Ertugliflozin in preclinical and clinical trial samples. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists involved in the development and analysis of this important therapeutic agent. Adherence to proper method validation ensures the integrity and quality of the data generated in support of drug development programs.

References

Application Note: Standard Operating Procedures for the Quantification of Ertugliflozin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ertugliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the management of type 2 diabetes mellitus.[1] By inhibiting SGLT2 in the proximal tubules of the kidneys, Ertugliflozin reduces the reabsorption of filtered glucose, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[2] Accurate and reliable quantification of Ertugliflozin in bulk pharmaceutical ingredients, finished dosage forms, and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy.[3] This document provides detailed protocols for three common analytical techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), UV-Visible Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates chemical compounds based on their hydrophobic interactions with a nonpolar stationary phase and a polar mobile phase. Ertugliflozin is retained on a C18 column and then eluted with a suitable mobile phase. Quantification is achieved by detecting the analyte's absorbance at a specific ultraviolet (UV) wavelength.[3]

Experimental Protocol

1. Materials and Reagents:

  • Ertugliflozin reference standard

  • Methanol (HPLC grade)[4]

  • Acetonitrile (HPLC grade)[5]

  • Potassium dihydrogen phosphate (KH₂PO₄) or Orthophosphoric acid (OPA)[6][7]

  • Water (HPLC grade)

  • Commercially available Ertugliflozin tablets

2. Equipment:

  • HPLC system with a UV or PDA detector[5]

  • Symmetry ODS C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) or equivalent[4][8]

  • Analytical balance

  • Sonicator

  • pH meter

  • 0.45 µm membrane filters

3. Preparation of Solutions:

  • Mobile Phase Preparation: A common mobile phase is a mixture of a phosphate buffer and an organic solvent. For example, a mixture of Methanol and Phosphate Buffer (pH 3.6) in a 35:65 v/v ratio.[4][8] The final solution should be filtered through a 0.45 µm filter and degassed by sonication for 15 minutes.[6]

  • Diluent Preparation: A mixture of acetonitrile and water (50:50 v/v) is often used as a diluent.[7]

  • Standard Stock Solution: Accurately weigh about 25 mg of Ertugliflozin reference standard and transfer it to a 25 mL volumetric flask. Dissolve in the diluent with the aid of sonication, and then dilute to the mark to obtain a concentration of 1000 µg/mL.[5]

  • Working Standard Solutions: From the stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to create a calibration curve (e.g., 6-14 µg/mL).[4][8]

  • Sample Preparation (for Tablets):

    • Weigh and finely powder no fewer than 20 tablets.

    • Transfer a quantity of the powder equivalent to one tablet's dosage into a 100 mL volumetric flask.[9]

    • Add approximately 70 mL of diluent and sonicate for 25-30 minutes to ensure complete dissolution.[7]

    • Cool the solution to room temperature and dilute to the mark with the diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Column: Symmetry ODS C18 (4.6 x 250mm, 5µm)[4][8]

  • Flow Rate: 1.0 mL/min[4][8]

  • Injection Volume: 20 µL[5]

  • Column Temperature: Ambient or maintained at 30-35°C[5]

  • Detection Wavelength: 224-235 nm[2][4]

  • Run Time: Approximately 10 minutes

Quantitative Data Summary for RP-HPLC Methods
ParameterMethod 1Method 2Method 3
Mobile Phase Methanol:Phosphate Buffer (pH 3.6) (35:65)[4][6]0.1% OPA:Acetonitrile (60:40)[7]0.1% Formic Acid in Water:ACN[2]
Column Symmetry ODS C18 (4.6x250mm, 5µm)[4][6]Discovery C18 (150x4.6mm, 5µ)[7]Kromasil C18[2]
Detection λ 235 nm[4][6]218 nm[7]224 nm[2]
Linearity Range 6-14 µg/mL[4][6]3.75-22.5 µg/mL[7]N/A
Retention Time 2.55 min[4][6]2.23 min[7]7.52 min[2]
LOD 1.2 µg/mL[4][6]0.20 µg/mL[7]N/A
LOQ 3.6 µg/mL[4][6]0.61 µg/mL[7]N/A
Recovery Within limits[4][6]99.23%[7]N/A

Method 2: UV-Visible Spectrophotometry

Principle: This technique is based on the principle that molecules absorb light in the ultraviolet-visible region of the electromagnetic spectrum, and the amount of light absorbed is proportional to the concentration of the substance. It is a simple, rapid, and cost-effective method for quantifying Ertugliflozin in pharmaceutical formulations.

Experimental Protocol

1. Materials and Reagents:

  • Ertugliflozin reference standard

  • Methanol or HPLC grade water (as solvent)

  • Commercially available Ertugliflozin tablets

2. Equipment:

  • UV-Visible Spectrophotometer (Double Beam)[5]

  • Analytical balance

  • Sonicator

  • Volumetric flasks and pipettes

3. Preparation of Solutions:

  • Solvent: Methanol or a 1:1 v/v mixture of HPLC grade water and acetonitrile can be used.[1]

  • Standard Stock Solution: Accurately weigh 10 mg of Ertugliflozin reference standard and dissolve it in 100 mL of the chosen solvent to get a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover a linear concentration range (e.g., 5-25 µg/mL).

  • Sample Preparation (for Tablets): Prepare the sample as described in the RP-HPLC section, but dilute the final filtered solution with the solvent to obtain a theoretical concentration within the calibration range.

4. Measurement:

  • Wavelength Scan: Scan the working standard solution of Ertugliflozin from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax against a solvent blank. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the prepared sample solution and determine its concentration using the calibration curve.

Quantitative Data Summary for UV-Spectrophotometric Methods
ParameterMethod 1
Solvent Water:Acetonitrile (1:1 v/v)[1]
λmax 221 nm[1]
Linearity Range 7.5-22.5 µg/mL[1]
% RSD < 2%[1]

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. This method is ideal for quantifying Ertugliflozin in complex biological matrices like plasma. The analyte is separated on an LC column, ionized, and then detected based on its specific mass-to-charge ratio (m/z) transitions in a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol

1. Materials and Reagents:

  • Ertugliflozin reference standard

  • Internal Standard (IS), e.g., Diazepam

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Rat or human plasma

2. Equipment:

  • UPLC or HPLC system coupled to a tandem mass spectrometer with an Electrospray Ionization (ESI) source

  • Analytical column (e.g., Phenomenex Gemini C18, 150 x 4.6 mm, 5 µm)

  • Centrifuge

  • Vortex mixer

3. Preparation of Solutions:

  • Mobile Phase: An isocratic mobile phase of 0.1% formic acid in water:acetonitrile (10:90, v/v) is commonly used.

  • Standard and Sample Preparation (from Plasma):

    • To a 100 µL aliquot of plasma, add the internal standard and Ertugliflozin working standard solutions.

    • Perform protein precipitation by adding a specified volume of acetonitrile.

    • Vortex the mixture vigorously and then centrifuge at high speed (e.g., 10,000 rpm for 10 min).

    • Collect the supernatant, evaporate to dryness under nitrogen if necessary, and reconstitute in the mobile phase.

    • Inject the reconstituted sample into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • Column: Phenomenex Gemini C18 (150 x 4.6 mm, 5 µm)

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Ertugliflozin: m/z 437.2 → 329.0 (Quantifier) & 437.2 → 207.5 (Qualifier)

    • Sitagliptin (if co-analyzed): m/z 408.10 → 234.95

Quantitative Data Summary for LC-MS/MS Methods
ParameterMethod 1 (with Sitagliptin)Method 2 (with Sitagliptin in Rat Plasma)
Matrix Pharmaceutical Dosage FormRat Plasma
Mobile Phase 0.1% Formic Acid:Acetonitrile (10:90)Gradient of Acetonitrile and 0.1% Formic Acid in Water
Column Phenomenex Gemini C18 (150x4.6mm, 5µm)UPLC BEH C18
Linearity Range 15 - 450 ng/mL1 - 1000 ng/mL
Ionization ESI+ESI+
MRM Transition m/z 437.10 → 328.95m/z 437.2 → 329.0
Accuracy Validated per ICH/FDA guidelines-5.7% to 14.6%
Precision Validated per ICH/FDA guidelinesIntra-day: 1.6-10.9%; Inter-day: 0.8-13.3%

Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of Ertugliflozin in a pharmaceutical tablet formulation using RP-HPLC.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing s1 Weigh & Powder Tablets s2 Dissolve in Diluent & Sonicate s1->s2 s3 Dilute to Volume s2->s3 s4 Filter Sample (0.45 µm) s3->s4 a1 Inject into HPLC System s4->a1 st1 Weigh Reference Standard st2 Prepare Stock Solution st1->st2 st3 Prepare Working Standards st2->st3 st3->a1 a2 Separate on C18 Column a3 Detect at ~235 nm d1 Integrate Peak Areas a3->d1 d2 Construct Calibration Curve d1->d2 d3 Calculate Sample Concentration d2->d3 d4 Report Results d3->d4

Caption: Experimental workflow for Ertugliflozin quantification by RP-HPLC.

Signaling Pathway: Mechanism of Action

This diagram illustrates how Ertugliflozin inhibits the SGLT2 co-transporter in the renal proximal tubule to promote urinary glucose excretion.

Caption: Mechanism of action of Ertugliflozin via SGLT2 inhibition.

References

Troubleshooting & Optimization

Overcoming matrix effects in Ertugliflozin analysis with Ertugliflozin-d9.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming matrix effects in the quantitative analysis of Ertugliflozin using its deuterated internal standard, Ertugliflozin-d9. The information provided is compiled from various validated bioanalytical methods.

A Note on Deuterated Internal Standards: While this guide refers to this compound as specified, published literature predominantly utilizes Ertugliflozin-d5 and Ertugliflozin-d6 for bioanalysis. The principles and methodologies described herein are directly applicable to all deuterated forms of Ertugliflozin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Ertugliflozin?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine). These effects can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification of Ertugliflozin. Biological matrices are complex and contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's ion source.

Q2: Why is a deuterated internal standard like this compound recommended for the analysis of Ertugliflozin?

A2: A deuterated internal standard (IS) is the ideal choice for quantitative LC-MS/MS analysis because it is chemically identical to the analyte (Ertugliflozin) but has a different mass due to the replacement of hydrogen atoms with deuterium. This structural similarity ensures that the IS and the analyte exhibit nearly identical chromatographic retention times, extraction recoveries, and ionization responses. By co-eluting, this compound experiences the same matrix effects as Ertugliflozin, allowing for accurate correction of any signal suppression or enhancement and leading to more robust and reliable results.

Q3: Can I use a different internal standard for Ertugliflozin analysis?

A3: While other compounds with similar chemical properties (structural analogs) can be used as internal standards, they are not ideal. Structural analogs may have different extraction efficiencies, chromatographic behaviors, and ionization responses compared to Ertugliflozin, leading to inadequate compensation for matrix effects and other sources of variability. The use of a stable isotope-labeled internal standard like this compound is strongly recommended for regulatory-compliant bioanalysis.

Q4: What are the typical sources of matrix effects in plasma samples for Ertugliflozin analysis?

A4: In plasma, major sources of matrix effects include phospholipids from cell membranes, salts, and endogenous metabolites. These components can co-elute with Ertugliflozin and interfere with its ionization in the mass spectrometer source, leading to inaccurate measurements.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent mismatch with the mobile phase.1. Replace the analytical column. 2. Ensure the mobile phase pH is appropriate for Ertugliflozin (a weak acid). 3. Reconstitute the final extract in a solvent similar in composition to the initial mobile phase.
High Signal Variability or Poor Reproducibility 1. Inconsistent sample preparation. 2. Significant matrix effects. 3. Instrument instability.1. Ensure consistent and precise execution of the sample preparation protocol. 2. Confirm the use of this compound at an appropriate concentration to normalize the signal. 3. Perform system suitability tests to check for instrument performance.
Low Signal Intensity (Ion Suppression) 1. Co-elution of interfering matrix components (e.g., phospholipids). 2. Suboptimal mass spectrometer source conditions.1. Optimize the chromatographic method to separate Ertugliflozin from interfering peaks. 2. Adjust source parameters such as temperature, gas flows, and voltages to enhance Ertugliflozin signal.
Unexpected Peaks or High Background Noise 1. Contamination from solvents, reagents, or collection tubes. 2. Carryover from a previous injection.1. Use high-purity solvents and reagents. 2. Implement a robust needle wash protocol and inject blank samples to check for carryover.

Quantitative Data Summary

The following tables summarize key validation parameters from published methods for Ertugliflozin analysis, demonstrating the effectiveness of using a deuterated internal standard to mitigate matrix effects.

Table 1: Matrix Effect and Recovery Data for Ertugliflozin Analysis

AnalyteInternal StandardQuality Control LevelMatrix Effect (%CV)[1]Recovery (%)
ErtugliflozinErtugliflozin-d6Low (LQC)0.3398.6[2]
ErtugliflozinErtugliflozin-d6High (HQC)0.0898.6[2]

Table 2: Precision and Accuracy Data for Ertugliflozin Analysis using a Deuterated Internal Standard

AnalyteInternal StandardQuality Control LevelIntra-day Precision (%CV)[3][4]Inter-day Precision (%CV)[3][4]Accuracy (%)[3][4]
ErtugliflozinDiazepam (as IS)Low (LQC)1.6 - 10.90.8 - 13.3-5.7 to 14.6
ErtugliflozinDiazepam (as IS)Medium (MQC)1.6 - 10.90.8 - 13.3-5.7 to 14.6
ErtugliflozinDiazepam (as IS)High (HQC)1.6 - 10.90.8 - 13.3-5.7 to 14.6

Note: Data from a study using Diazepam as an internal standard is included to provide a broader range of reported precision and accuracy values.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a generalized procedure based on common LLE methods for Ertugliflozin extraction from plasma.

  • Aliquot Plasma: Transfer 200 µL of plasma sample into a clean microcentrifuge tube.

  • Add Internal Standard: Spike the plasma sample with 50 µL of this compound working solution (concentration should be optimized based on the expected analyte concentration range).

  • Vortex: Briefly vortex the sample to ensure homogeneity.

  • Add Extraction Solvent: Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex Extraction: Vortex the mixture for 5-10 minutes to facilitate the extraction of Ertugliflozin and its internal standard into the organic layer.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase and vortex to dissolve the residue.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following are typical starting parameters for the analysis of Ertugliflozin and this compound. These should be optimized for your specific instrumentation.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., Waters XBridge C18, 150 mm x 4.6 mm, 3.5 µm).[2]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Ertugliflozin: m/z 437.4 → 329.2[5]

      • Ertugliflozin-d5: m/z 442.2 → 334.3[5]

      • Ertugliflozin-d6: To be determined empirically, but expected to have a precursor ion of approximately m/z 443 and a corresponding fragment ion.

      • This compound: To be determined empirically, but expected to have a precursor ion of approximately m/z 446 and a corresponding fragment ion.

    • Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 350°C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 600 L/hr

Visualizations

Workflow for Overcoming Matrix Effects

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (containing Ertugliflozin) spike Spike with This compound (IS) plasma->spike extract Liquid-Liquid Extraction spike->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute lc LC Separation (Co-elution of Analyte and IS) reconstitute->lc ms Mass Spectrometry (Detection of m/z) lc->ms ratio Calculate Peak Area Ratio (Ertugliflozin / this compound) ms->ratio quant Quantification (using Calibration Curve) ratio->quant final_result Matrix Effect Compensated Result quant->final_result Accurate Concentration

Caption: Workflow for Ertugliflozin analysis with this compound.

Logical Relationship of Matrix Effect Compensation

logic cluster_source Ion Source ertu Ertugliflozin compensation Ratio Remains Constant (Accurate Quantification) ertu->compensation is This compound (IS) is->compensation matrix Matrix Components suppression Ion Suppression (Signal Decrease) matrix->suppression causes suppression->ertu affects suppression->is affects equally

Caption: How this compound compensates for matrix effects.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Ertugliflozin-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ertugliflozin-d9 in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended mass spectrometry parameters for Ertugliflozin and its deuterated internal standard, this compound?

A1: Optimized mass spectrometry parameters are crucial for achieving accurate and precise quantification. The following table summarizes the typical starting parameters for Ertugliflozin and the projected parameters for this compound based on common deuteration patterns.

ParameterErtugliflozinThis compound (Projected)
Parent Ion (Precursor Ion) m/z 437.2m/z 446.2
Product Ion (Fragment Ion) m/z 329.0m/z 338.0
Ionization Mode Electrospray Ionization (ESI), PositiveESI, Positive
Collision Energy (CE) -10 eV-10 eV

Note: The parameters for this compound are projected and may require empirical optimization. The nine deuterium atoms are most likely incorporated into one of the ethoxy or other alkyl groups, leading to a +9 Da shift in the parent and potentially a corresponding shift in the fragment ion.

Q2: I am not seeing a strong signal for my analyte. What are the common causes and troubleshooting steps?

A2: Low signal intensity can stem from several factors. The following troubleshooting guide outlines a systematic approach to identify and resolve the issue.

Troubleshooting Guide: Low Analyte Signal

This guide will help you diagnose and resolve issues related to low signal intensity for Ertugliflozin and its internal standard.

Experimental Workflow for Troubleshooting

LowSignalTroubleshooting cluster_LC LC System cluster_MS MS System cluster_Sample Sample Preparation Check_Mobile_Phase Verify Mobile Phase Composition and pH Check_Column Inspect Column for Clogs/Degradation Check_Mobile_Phase->Check_Column Mobile Phase Correct End Signal Restored Check_Mobile_Phase->End Mobile Phase Corrected Check_Flow_Rate Confirm Flow Rate and Pressure Check_Column->Check_Flow_Rate Column OK Check_Column->End Column Replaced Evaluate_Extraction Assess Extraction Efficiency Check_Flow_Rate->Evaluate_Extraction Flow Rate Stable Check_Flow_Rate->End Flow Rate Corrected Check_Ion_Source Clean and Inspect Ion Source Optimize_Tuning Optimize Tuning Parameters Check_Ion_Source->Optimize_Tuning Source is Clean Check_Ion_Source->End Source was Dirty Verify_Gas_Flows Check Nebulizer and Auxiliary Gas Flows Optimize_Tuning->Verify_Gas_Flows Tuning Optimized Optimize_Tuning->End Tuning Improved Signal Verify_Gas_Flows->Check_Mobile_Phase Gases OK Verify_Gas_Flows->End Gas Flow Adjusted Check_Concentration Verify Sample Concentration Evaluate_Extraction->Check_Concentration Extraction Efficient Evaluate_Extraction->End Extraction Protocol Improved Check_Concentration->End Concentration Correct Check_Concentration->End Sample Remade Start Low Signal Detected Start->Check_Ion_Source

Caption: Troubleshooting workflow for low analyte signal.

Detailed Troubleshooting Steps
IssuePotential CauseRecommended Action
No or Low Signal for Both Analyte and Internal Standard Ion Source Contamination: The electrospray needle or capillary is dirty.Clean the ion source components according to the manufacturer's protocol.
Incorrect Tuning Parameters: The mass spectrometer is not properly tuned for the target analytes.Perform a fresh tune and calibration of the instrument. Infuse a standard solution of Ertugliflozin to optimize the precursor and product ion settings.
LC System Malfunction: Issues with the pump, autosampler, or column.Check for leaks, ensure the mobile phase is flowing at the correct rate, and inspect the column for blockages or degradation.
Low Signal for Analyte, but Good Internal Standard Signal Sample Degradation: Ertugliflozin may be unstable under the storage or experimental conditions.Prepare fresh samples and standards. Investigate potential degradation pathways, such as acid hydrolysis, and adjust sample handling accordingly.[1][2]
Poor Extraction Recovery: The sample preparation method is not efficiently extracting Ertugliflozin from the matrix.Optimize the extraction procedure. Consider alternative methods like solid-phase extraction (SPE) or different liquid-liquid extraction (LLE) solvents.
Good Signal for Analyte, but Low Internal Standard Signal Incorrect Internal Standard Concentration: The concentration of this compound is too low.Verify the concentration of the internal standard stock solution and the spiking volume.
Internal Standard Degradation: The deuterated standard may be unstable.Prepare a fresh solution of this compound.

Experimental Protocols

A well-defined experimental protocol is essential for reproducible results. The following provides a typical LC-MS/MS method for the analysis of Ertugliflozin.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for cleaning up plasma samples.

ProteinPrecipitation Start Plasma Sample (e.g., 100 µL) Add_IS Add this compound Internal Standard Start->Add_IS Add_ACN Add Cold Acetonitrile (e.g., 300 µL) Add_IS->Add_ACN Vortex Vortex Mix Add_ACN->Vortex Centrifuge Centrifuge (e.g., 10,000 x g for 10 min) Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Inject Inject into LC-MS/MS Collect_Supernatant->Inject

Caption: Workflow for sample preparation using protein precipitation.

LC-MS/MS Parameters

The following table outlines a validated LC-MS/MS method for Ertugliflozin analysis.[3][4]

ParameterValue
LC System
ColumnC18 column (e.g., Phenomenex Gemini, 150 x 4.6 mm, 5 µm)
Mobile PhaseA: 0.1% Formic Acid in WaterB: Acetonitrile
GradientIsocratic: 10% A, 90% B
Flow Rate0.6 mL/min
Column Temperature40°C
Injection Volume10 µL
MS System
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Desolvation Temperature300°C
MRM Transitions
Ertugliflozin437.1 -> 328.95
This compound (Projected)446.1 -> 337.95

Note on Method Validation: Any analytical method should be validated according to regulatory guidelines (e.g., FDA or ICH) to ensure accuracy, precision, selectivity, and stability.[5]

Signaling Pathway and Logical Relationships

Understanding the logical flow of method development is key to successful optimization.

MethodDevelopment cluster_Initial Initial Scoping cluster_Optimization Parameter Optimization cluster_Validation Method Validation Literature_Search Literature Search for Starting Parameters MS_Tune MS Tuning and Fragment Optimization Literature_Search->MS_Tune Analyte_Properties Review Physicochemical Properties of Ertugliflozin LC_Method LC Method Development (Column, Mobile Phase) Analyte_Properties->LC_Method MS_Tune->LC_Method Sample_Prep Sample Preparation Optimization LC_Method->Sample_Prep Linearity Linearity & Range Sample_Prep->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Selectivity Selectivity & Matrix Effects Accuracy_Precision->Selectivity Stability Stability Studies Selectivity->Stability Final_Method Final Validated Method Stability->Final_Method

Caption: Logical workflow for LC-MS/MS method development.

References

Technical Support Center: Troubleshooting Poor Peak Shape in Ertugliflozin Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Ertugliflozin. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing for Ertugliflozin?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in reverse-phase chromatography of basic compounds like Ertugliflozin.[1][2][3] The primary causes include:

  • Secondary Interactions: Strong interactions can occur between basic functional groups on Ertugliflozin and acidic silanol groups on the silica-based column packing material.[1][4] This leads to some molecules being retained longer, resulting in a tailing peak.

  • Mobile Phase pH: If the mobile phase pH is not optimized, particularly if it is near the pKa of Ertugliflozin, the analyte can exist in both ionized and non-ionized forms, leading to inconsistent interactions with the stationary phase and causing peak tailing.[2][3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[3][5]

  • Column Degradation: Over time, columns can degrade, leading to the exposure of more active silanol sites or the creation of voids in the packing material, both of which can cause peak tailing.[1][5]

Q2: My Ertugliflozin peak is fronting. What are the likely causes?

Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is less common than tailing but can still occur.[1][3] Potential causes include:

  • Sample Overload: Injecting a sample that is too concentrated can lead to peak fronting.[1][6][7]

  • Poor Sample Solubility: If Ertugliflozin is not fully dissolved in the injection solvent, it can lead to an uneven band at the head of the column and result in a fronting peak.[1]

  • Column Collapse: A physical collapse of the column packing bed can cause peak fronting. This may be due to operating the column outside its recommended pressure or pH limits.[1][6]

  • Incompatible Injection Solvent: If the injection solvent is significantly stronger (less polar in reverse-phase) than the mobile phase, it can cause the analyte to travel too quickly at the beginning of the separation, resulting in a fronting peak.[8]

Q3: I am observing split peaks for Ertugliflozin. What should I investigate?

Split peaks can be a sign of several issues occurring before or during the separation:[1]

  • Partially Blocked Frit: A blockage in the inlet frit of the column can cause the sample to be distributed unevenly onto the column, leading to split peaks for all analytes.[1]

  • Column Void: A void or channel in the column packing material at the head of the column can cause the sample band to split.[1]

  • Sample Solvent Incompatibility: If the sample solvent is not miscible with the mobile phase, it can cause peak splitting.[1][8] It is always best to dissolve the sample in the mobile phase whenever possible.[9]

  • Co-eluting Impurity: It is possible that what appears to be a split peak is actually a co-eluting impurity. Changing the detection wavelength may help to confirm this.[4]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing for Ertugliflozin.

Experimental Protocol: General Reverse-Phase HPLC Method for Ertugliflozin

The following is a representative experimental protocol based on published methods.[10][11][12][13] Specific conditions may need to be optimized for your particular application.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Methanol and a buffered aqueous phase (e.g., phosphate buffer, OPA)
Flow Rate 1.0 mL/min
Detection UV at approximately 225-260 nm
Column Temperature Ambient to 45°C
Injection Volume 10-20 µL

Troubleshooting Workflow:

G A Start: Peak Tailing Observed B Check Mobile Phase pH Is it > 2 units away from Ertugliflozin's pKa? A->B C Adjust Mobile Phase pH (e.g., lower pH to protonate silanols) B->C No D Check for Column Overload Reduce injection volume or sample concentration B->D Yes C->D E Peak Shape Improves? D->E F Problem Solved E->F Yes G Consider Secondary Interactions Use an end-capped column or add a competing base to the mobile phase E->G No H Evaluate Column Condition Replace with a new column of the same type G->H I Peak Shape Improves? H->I J Problem Solved I->J Yes K Contact Technical Support I->K No

Caption: Troubleshooting workflow for peak tailing.

Guide 2: Addressing Peak Fronting

This guide outlines steps to diagnose and correct peak fronting issues with Ertugliflozin.

Troubleshooting Workflow:

G A Start: Peak Fronting Observed B Check for Sample Overload Reduce sample concentration A->B C Peak Shape Improves? B->C D Problem Solved C->D Yes E Verify Sample Solvent Compatibility Is the injection solvent stronger than the mobile phase? C->E No F Dissolve Sample in Mobile Phase E->F Yes G Check for Column Collapse Inspect for a sudden drop in backpressure E->G No F->B H Replace Column G->H Yes I Contact Technical Support G->I No

Caption: Troubleshooting workflow for peak fronting.

Quantitative Data Summary

The following table summarizes key parameters of Ertugliflozin and typical HPLC method conditions. Deviations from these may contribute to poor peak shape.

ParameterValue/RangeSignificance for Peak Shape
Ertugliflozin pKa (predicted) ~12.95Operating the mobile phase pH far from this value is crucial to avoid mixed ionization states.[2]
Ertugliflozin Solubility Slightly soluble in DMSO and MethanolPoor solubility in the injection solvent can lead to peak fronting.[14]
Typical Column Type C18 (Reverse-Phase)Prone to secondary interactions with basic analytes if not properly end-capped.[2]
Typical Mobile Phase pH 2.5 - 4.5A lower pH helps to suppress the ionization of silanol groups, minimizing peak tailing.[2][4]
USP Tailing Factor (Acceptable Range) ≤ 2.0A value greater than 2.0 generally indicates significant peak tailing that should be addressed.[15]
Theoretical Plates (Acceptable) ≥ 2000Low theoretical plates can indicate a poorly packed or degraded column, leading to broad peaks.[15]

References

Improving the limit of quantification for Ertugliflozin assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of Ertugliflozin. Our aim is to help you improve the limit of quantification (LOQ) and overcome common challenges in your bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is a typical Limit of Quantification (LOQ) for Ertugliflozin in plasma?

A1: Published LC-MS/MS methods have reported LOQs for Ertugliflozin in plasma ranging from 1 ng/mL to 15 ng/mL. The achievable LOQ will depend on the sample preparation technique, the sensitivity of the mass spectrometer, and the optimization of chromatographic conditions.

Q2: What are the most common mass transitions (MRM) for Ertugliflozin?

A2: For positive ion electrospray ionization (ESI), the most commonly used precursor ion ([M+H]⁺) for Ertugliflozin is m/z 437.2. Common product ions for quantification and qualification are m/z 329.0 and m/z 207.5, respectively. Another reported transition is m/z 437.4 to 329.2.[1]

Q3: Which sample preparation technique is best for achieving a low LOQ for Ertugliflozin?

A3: Both protein precipitation (PPT) and liquid-liquid extraction (LLE) have been successfully used for the extraction of Ertugliflozin from biological matrices.[1] While PPT is a simpler and faster technique, LLE often provides a cleaner extract, reducing matrix effects and potentially leading to a lower LOQ. Solid-phase extraction (SPE) is another powerful technique for sample clean-up that can significantly reduce matrix interferences.

Q4: What are the key considerations for chromatographic separation of Ertugliflozin?

A4: A C18 reversed-phase column is commonly used for the separation of Ertugliflozin.[1][2] Mobile phases typically consist of a mixture of acetonitrile or methanol and an aqueous solution containing a modifier like formic acid or ammonium formate to ensure good peak shape and ionization efficiency.[1] Gradient elution can be beneficial for separating Ertugliflozin from endogenous matrix components.

Troubleshooting Guides

This section provides solutions to common problems encountered during the development and execution of Ertugliflozin assays, with a focus on improving the LOQ.

Issue 1: High Background Noise

Symptoms:

  • Elevated baseline in the chromatogram.

  • Poor signal-to-noise ratio (S/N) for the analyte peak, even at higher concentrations.

  • Difficulty in integrating the peak at the LOQ.

Possible Causes and Solutions:

CauseSolution
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.
Matrix Effects Improve sample clean-up using LLE or SPE. Dilute the sample extract if sensitivity allows. Optimize chromatography to separate the analyte from co-eluting matrix components.
Contaminated LC-MS System Flush the LC system and mass spectrometer. Clean the ion source, including the capillary and lenses.
Improper ESI Source Settings Optimize nebulizer gas flow, drying gas temperature, and capillary voltage to maximize the signal for Ertugliflozin and minimize background.
Issue 2: Poor Peak Shape (Tailing or Fronting) at Low Concentrations

Symptoms:

  • Asymmetrical peaks, making accurate integration difficult.

  • Reduced peak height and, consequently, a higher LOQ.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions on the Column Ensure the mobile phase pH is appropriate for Ertugliflozin. The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape.
Column Overload This is less likely at low concentrations but can occur if the injection volume is too large or the sample is not sufficiently diluted.
Injector Issues Ensure the injector is clean and functioning correctly. Mismatched sample solvent and mobile phase can also cause peak distortion.
Column Degradation Replace the analytical column if it has been used extensively or with harsh mobile phases.
Issue 3: Inability to Achieve the Desired LOQ

Symptoms:

  • The S/N for the analyte at the target LOQ is below the required threshold (typically S/N > 10).

  • Poor precision and accuracy at the lower end of the calibration curve.

Possible Causes and Solutions:

CauseSolution
Inefficient Sample Preparation Optimize the extraction recovery of Ertugliflozin. For LLE, test different organic solvents. For SPE, evaluate different sorbents and elution solvents.
Suboptimal Mass Spectrometer Parameters Perform a full optimization of the MS parameters for Ertugliflozin, including collision energy and declustering potential.
Ion Suppression This is a major cause of low sensitivity. Implement strategies to mitigate matrix effects as described in "Issue 1". The use of a stable isotope-labeled internal standard (SIL-IS) for Ertugliflozin is highly recommended to compensate for ion suppression.
Suboptimal Chromatographic Conditions Adjust the mobile phase composition and gradient to improve the peak height and reduce co-elution with interfering components.

Data Presentation

Table 1: Summary of Published LC-MS/MS Methods for Ertugliflozin Quantification
ParameterMethod 1Method 2Method 3
Reference Anal Biochem. 2019 Feb 15:567:112-116Eur J Mass Spectrom. 2025 Jul 15[1]J Pharm Biomed Anal. 2021 Jun 4[2]
Matrix Rat PlasmaHuman PlasmaPharmaceutical Dosage Form
Sample Preparation Protein Precipitation (Acetonitrile)Liquid-Liquid Extraction (Methyl tertiary butyl ether)Dilution
LOQ 1 ng/mL1 ng/mL15 ng/mL
Linearity Range 1 - 1000 ng/mL1 - 500 ng/mL15 - 450 ng/mL
Internal Standard DiazepamErtugliflozin D5Sitagliptin (for combined analysis)
Recovery Not explicitly statedNot explicitly statedNot applicable

Experimental Protocols

Protocol 1: Ertugliflozin Quantification in Human Plasma by UPLC-MS/MS

This protocol is based on the method described by Bezawada et al. (2025) with a reported LOQ of 1 ng/mL.[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of Ertugliflozin-D5 internal standard working solution.

  • Vortex for 10 seconds.

  • Add 1 mL of methyl tertiary butyl ether.

  • Vortex for 10 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial.

2. UPLC Conditions:

  • Column: Kromasil C18 (100 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol and 10 mM ammonium formate buffer (80:20, v/v)

  • Flow Rate: 1 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Ertugliflozin: m/z 437.4 → 329.2

    • Ertugliflozin-D5 (IS): m/z 442.2 → 334.3

  • Optimize other MS parameters (e.g., collision energy, declustering potential) for your specific instrument.

Visualizations

Ertugliflozin_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE/SPE/PPT) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MS MS/MS Detection UPLC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for Ertugliflozin bioanalysis.

LOQ_Troubleshooting Start High LOQ or Poor Sensitivity Check_MS Optimize MS Parameters? Start->Check_MS Check_Sample_Prep Improve Sample Preparation? Check_MS->Check_Sample_Prep No Result_Improved LOQ Improved Check_MS->Result_Improved Yes Check_Chroma Optimize Chromatography? Check_Sample_Prep->Check_Chroma No Check_Sample_Prep->Result_Improved Yes Check_Matrix Investigate Matrix Effects? Check_Chroma->Check_Matrix No Check_Chroma->Result_Improved Yes Check_Matrix->Result_Improved Yes Result_Not_Improved Re-evaluate Method Check_Matrix->Result_Not_Improved No

Caption: Troubleshooting decision tree for improving the LOQ.

References

Reducing ion suppression in the analysis of Ertugliflozin.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression during the analysis of Ertugliflozin by LC-MS.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing low signal intensity and poor reproducibility for Ertugliflozin in our plasma samples. Could this be due to ion suppression?

A1: Yes, low signal intensity and poor reproducibility are classic symptoms of ion suppression in LC-MS analysis. Ion suppression occurs when co-eluting matrix components from the biological sample interfere with the ionization of the target analyte, in this case, Ertugliflozin, leading to a decreased analytical signal. This is a common challenge in bioanalysis, especially when using electrospray ionization (ESI), which is susceptible to matrix effects.

Q2: How can we confirm that ion suppression is affecting our Ertugliflozin analysis?

A2: A common method to qualitatively assess ion suppression is the post-column infusion experiment . This involves infusing a constant flow of an Ertugliflozin standard solution into the mass spectrometer while injecting a blank, extracted plasma sample. A dip in the baseline signal at the retention time of Ertugliflozin indicates the presence of co-eluting matrix components that are causing ion suppression.

Quantitatively, the matrix effect can be evaluated by comparing the peak area of Ertugliflozin in a post-extraction spiked blank matrix sample to the peak area of Ertugliflozin in a neat solution at the same concentration. The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement. A matrix factor of less than 1 indicates ion suppression.

Q3: What is the first step we should take to reduce ion suppression for Ertugliflozin?

A3: The most effective first step is to optimize your sample preparation method . The goal is to remove as many interfering matrix components, such as phospholipids and proteins, as possible before injecting the sample into the LC-MS system. The choice of sample preparation technique can have a significant impact on reducing matrix effects.

Q4: Which sample preparation method is recommended for reducing ion suppression in Ertugliflozin analysis?

A4: For the analysis of Ertugliflozin in plasma, liquid-liquid extraction (LLE) has been shown to be a highly effective technique for minimizing ion suppression. It provides a cleaner extract compared to protein precipitation. While solid-phase extraction (SPE) can also offer very clean extracts, LLE often provides a good balance of cleanliness, recovery, and simplicity for this analyte.

A detailed protocol for LLE is provided in the "Experimental Protocols" section below.

Q5: We are currently using protein precipitation. Are there ways to improve this method to reduce ion suppression?

A5: While protein precipitation (PPT) is a simpler technique, it is generally less effective at removing phospholipids, which are major contributors to ion suppression. If you must use PPT, consider the following to potentially mitigate matrix effects:

  • Optimize the precipitating solvent: Acetonitrile is commonly used. Experiment with different ratios of acetonitrile to plasma.

  • Sample dilution: Diluting the sample post-precipitation can reduce the concentration of matrix components being introduced into the mass spectrometer.

  • Use of a phospholipid removal plate: These specialized plates contain a sorbent that captures phospholipids from the supernatant after precipitation.

However, for the most robust method with minimal ion suppression, transitioning to a more rigorous sample cleanup technique like LLE or SPE is recommended.

Q6: Can chromatographic conditions be modified to reduce ion suppression for Ertugliflozin?

A6: Yes, optimizing the chromatographic separation is a crucial step. The goal is to chromatographically separate Ertugliflozin from any co-eluting, ion-suppressing matrix components. Consider the following:

  • Increase chromatographic resolution: Use a column with a different selectivity (e.g., a phenyl-hexyl column instead of a C18) or a longer column to improve separation.

  • Adjust the gradient: A shallower gradient can improve the separation between Ertugliflozin and interfering species.

  • Employ UPLC/UHPLC technology: The use of smaller particle size columns (sub-2 µm) can provide significantly better peak resolution and separation efficiency.

Q7: What role does an internal standard play in managing ion suppression for Ertugliflozin analysis?

A7: The use of an appropriate internal standard (IS) is critical for compensating for ion suppression, even after optimizing sample preparation and chromatography. An ideal IS co-elutes with the analyte and experiences the same degree of ion suppression. For Ertugliflozin, a stable isotope-labeled (SIL) internal standard , such as Ertugliflozin-D5 , is highly recommended.[1][2] Because a SIL-IS has nearly identical physicochemical properties to the analyte, it will behave similarly during sample preparation, chromatography, and ionization, thus providing the most accurate compensation for any signal variability caused by matrix effects.

Q8: Are there any mass spectrometer settings that can be adjusted to minimize ion suppression?

A8: While less impactful than sample preparation and chromatography, some MS parameters can be optimized:

  • Ionization Source: If your instrument allows, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can sometimes reduce ion suppression, as APCI is generally less susceptible to matrix effects. However, this may also affect the ionization efficiency of Ertugliflozin.

  • Source Parameters: Optimize parameters such as gas flows (nebulizer and auxiliary gas), temperature, and spray voltage to ensure efficient desolvation and ionization of Ertugliflozin, which can help to some extent in the presence of matrix components.

Data Presentation

Table 1: Quantitative Matrix Effect Data for Ertugliflozin using Liquid-Liquid Extraction (LLE)

AnalyteQuality Control LevelMatrix Effect (%CV)Reference
ErtugliflozinLow Quality Control (LQC)0.33%[3]
ErtugliflozinHigh Quality Control (HQC)0.08%[3]

This data demonstrates a very low and acceptable matrix effect for Ertugliflozin when using a liquid-liquid extraction method, indicating its effectiveness in minimizing ion suppression.

Table 2: Qualitative Comparison of Sample Preparation Techniques for Reducing Ion Suppression

Sample Preparation MethodGeneral Efficacy in Removing PhospholipidsRelative Potential for Ion SuppressionThroughput
Protein Precipitation (PPT) LowHighHigh
Liquid-Liquid Extraction (LLE) HighLowMedium
Solid-Phase Extraction (SPE) Very HighVery LowLow to Medium

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Ertugliflozin from Human Plasma

This protocol is adapted from a validated bioanalytical method for Ertugliflozin in human plasma.[2]

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample.

  • Internal Standard Spiking: Add 50 µL of the working solution of Ertugliflozin-D5 (internal standard) to the plasma sample.

  • Vortexing: Vortex the mixture for 30 seconds.

  • Extraction Solvent Addition: Add 1 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.

  • Extraction: Vortex the mixture vigorously for 5 minutes.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex and Injection: Vortex the reconstituted sample for 1 minute and inject a suitable volume (e.g., 5 µL) into the LC-MS/MS system.

Protocol 2: Acetonitrile-Based Protein Precipitation (PPT)

This is a general protocol for protein precipitation.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample.

  • Internal Standard Spiking: Add 50 µL of the working solution of Ertugliflozin-D5 to the plasma sample.

  • Precipitating Solvent Addition: Add 300 µL of ice-cold acetonitrile.

  • Precipitation: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Injection: Inject a suitable volume of the supernatant directly into the LC-MS/MS system. Optionally, the supernatant can be evaporated and reconstituted in the mobile phase.

Visualizations

IonSuppressionTroubleshooting start Start: Low Signal / Poor Reproducibility confirm_is Confirm Ion Suppression? (Post-column infusion or post-extraction spike) start->confirm_is optimize_sp Optimize Sample Preparation (Switch to LLE or SPE) confirm_is->optimize_sp Yes no_is No Significant Ion Suppression confirm_is->no_is No use_sil_is Use Stable Isotope-Labeled IS (e.g., Ertugliflozin-D5) optimize_sp->use_sil_is optimize_lc Optimize Chromatography (Improve separation from matrix) use_sil_is->optimize_lc optimize_ms Optimize MS Source Parameters optimize_lc->optimize_ms revalidate Re-validate Method optimize_ms->revalidate end End: Robust Method revalidate->end check_other Investigate Other Causes (e.g., instrument issues, sample stability) no_is->check_other

Caption: Troubleshooting workflow for addressing ion suppression in Ertugliflozin analysis.

LLE_Workflow start Start: Plasma Sample add_is Add Ertugliflozin-D5 (IS) start->add_is add_mtbe Add MTBE (Extraction Solvent) add_is->add_mtbe vortex Vortex (5 min) add_mtbe->vortex centrifuge Centrifuge (10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

Technical Support Center: High-Throughput Ertugliflozin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on method refinement for high-throughput Ertugliflozin analysis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your laboratory work.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the high-throughput analysis of Ertugliflozin.

Issue IDQuestionPotential CausesSuggested Solutions
ETZ-T01 Why am I seeing no peaks or very small peaks for Ertugliflozin in my HPLC/LC-MS analysis? 1. Incorrect Mobile Phase Composition: The solvent ratio may be incorrect for eluting Ertugliflozin. 2. Sample Degradation: Ertugliflozin is known to be labile under certain conditions, such as in the presence of strong acids or oxidizing agents.[1][2][3][4] 3. Detector Issues: The detector lamp may be off, or the wavelength may be set incorrectly for UV detection. For MS, the ion source may not be optimized. 4. Injection Failure: The autosampler may not be correctly aspirating or injecting the sample.1. Verify Mobile Phase: Prepare fresh mobile phase and ensure the composition matches the validated method. 2. Check Sample Stability: Ensure proper sample handling and storage. If degradation is suspected, prepare fresh samples and standards. Consider using a stability-indicating method. 3. Inspect Detector: Confirm the detector is on and the correct wavelength (e.g., ~220-240 nm for UV) is set. For MS, ensure the ion source is clean and parameters are optimized.[2] 4. Check Injection System: Purge the injection system and ensure there are no air bubbles. Manually inject a standard to confirm system functionality.
ETZ-T02 My Ertugliflozin peak is showing significant tailing. What could be the cause? 1. Column Overload: Injecting too high a concentration of the analyte. 2. Secondary Interactions: Silanol groups on the column packing can interact with the analyte. 3. Column Degradation: The column may be nearing the end of its lifespan or has been damaged. 4. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Ertugliflozin.1. Dilute Sample: Reduce the concentration of the injected sample. 2. Modify Mobile Phase: Add a competing agent like triethylamine or lower the pH to suppress silanol interactions. 3. Replace Column: If the problem persists with a known good method, the column may need to be replaced. 4. Adjust pH: Ensure the mobile phase pH is appropriate for the method, typically acidic to ensure Ertugliflozin is in a single ionic form.
ETZ-T03 I'm observing inconsistent retention times for Ertugliflozin across my sample batch. Why is this happening? 1. Pump Malfunction: Fluctuations in pump pressure or flow rate. 2. Air Bubbles in the System: Air trapped in the pump or lines can cause flow rate inconsistencies.[5][6] 3. Column Temperature Fluctuations: Inconsistent column temperature can affect retention time. 4. Changes in Mobile Phase Composition: Evaporation of volatile organic solvents can alter the mobile phase ratio over a long run.1. Check Pump Performance: Monitor the pump pressure for any unusual fluctuations. 2. Degas Mobile Phase: Ensure the mobile phase is properly degassed and prime the pumps to remove any trapped air. 3. Use a Column Oven: Maintain a constant column temperature using a column oven. 4. Prepare Fresh Mobile Phase: Prepare fresh mobile phase for long analytical runs and keep solvent bottles capped.
ETZ-T04 I'm experiencing ion suppression or enhancement (matrix effects) in my LC-MS/MS bioanalysis of Ertugliflozin. How can I mitigate this? 1. Co-elution of Matrix Components: Endogenous components from the biological matrix (e.g., phospholipids) are co-eluting with Ertugliflozin and interfering with ionization. 2. Inadequate Sample Preparation: The sample cleanup procedure may not be effectively removing interfering substances.1. Improve Chromatographic Separation: Modify the gradient or mobile phase to better separate Ertugliflozin from matrix components. 2. Enhance Sample Cleanup: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE) instead of simple protein precipitation. 3. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects as the internal standard will be affected similarly to the analyte.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding high-throughput Ertugliflozin analysis.

Question IDQuestionAnswer
ETZ-F01 What is a suitable sample preparation method for high-throughput bioanalysis of Ertugliflozin in plasma? For high-throughput analysis, protein precipitation is a common and rapid method. This typically involves adding a precipitating agent like acetonitrile to the plasma sample, vortexing, and then centrifuging to pellet the proteins. The resulting supernatant containing Ertugliflozin can then be injected into the LC-MS/MS system. For higher sensitivity and to minimize matrix effects, solid-phase extraction (SPE) is a more robust but lower-throughput alternative.
ETZ-F02 What are the typical LC-MS/MS parameters for Ertugliflozin analysis? A common approach involves a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component with a formic acid additive (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol). Detection is typically performed using an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM).
ETZ-F03 How can I ensure the stability of Ertugliflozin in my samples and standards? Ertugliflozin is generally stable under neutral, basic, thermal, and photolytic conditions. However, it can degrade in the presence of strong acids and oxidizing agents.[1][2][4] Therefore, it is crucial to avoid acidic conditions during sample processing and storage if not part of a deliberate derivatization step. Store stock solutions and samples at low temperatures (e.g., -20°C or -80°C) and protect them from light.
ETZ-F04 What are the key validation parameters to consider for a high-throughput Ertugliflozin bioanalytical method? According to regulatory guidelines, key validation parameters include selectivity, sensitivity (lower limit of quantification), accuracy, precision (intra- and inter-day), recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and stock solution).

Experimental Protocols

High-Throughput LC-MS/MS Method for Ertugliflozin in Human Plasma

This protocol is a representative method for the quantitative analysis of Ertugliflozin in human plasma, suitable for high-throughput applications.

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., Ertugliflozin-d4).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate.

  • Evaporate the solvent under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

b. LC-MS/MS Parameters

ParameterValue
LC System UPLC/HPLC System
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
MRM Transition Ertugliflozin: m/z 437.1 -> 329.0
Internal Standard Ertugliflozin-d4: m/z 441.1 -> 333.0
Stability Indicating RP-HPLC Method for Ertugliflozin

This protocol describes a method suitable for assessing the stability of Ertugliflozin in bulk drug and pharmaceutical formulations.

a. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve Ertugliflozin in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 100 µg/mL.

  • Working Standard Solution: Dilute the stock solution to the desired concentration (e.g., 10 µg/mL) with the mobile phase.

  • Sample Solution: For tablets, crush a known number of tablets, and dissolve the powder in the diluent to achieve a theoretical Ertugliflozin concentration similar to the working standard. Filter the solution through a 0.45 µm filter before injection.

b. HPLC Parameters

ParameterValue
HPLC System HPLC with UV Detector
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 10 µL

Visualizations

Experimental Workflow for High-Throughput Bioanalysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporation supernatant->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject lc Chromatographic Separation inject->lc ms Mass Spectrometry Detection lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Caption: Workflow for Ertugliflozin bioanalysis.

Troubleshooting Logic for Peak Shape Issues

G start Poor Peak Shape Observed q1 Is the peak fronting or tailing? start->q1 fronting Peak Fronting q1->fronting Fronting tailing Peak Tailing q1->tailing Tailing q2_front Is the sample dissolved in a stronger solvent than the mobile phase? fronting->q2_front q2_tail Are all peaks tailing or just the analyte? tailing->q2_tail sol_mismatch Solvent Mismatch q2_front->sol_mismatch Yes overload Column Overload q2_front->overload No all_tail All Peaks Tailing q2_tail->all_tail All analyte_tail Analyte Peak Tailing q2_tail->analyte_tail Analyte ecv Extra-Column Volume Issue all_tail->ecv column_issue Column Contamination/Void all_tail->column_issue secondary_int Secondary Interactions analyte_tail->secondary_int ph_issue Inappropriate pH analyte_tail->ph_issue

Caption: Logic for troubleshooting peak shape.

Simplified Signaling Pathway for SGLT2 Inhibitors

G ertugliflozin Ertugliflozin sglt2 SGLT2 Inhibition ertugliflozin->sglt2 ampk AMPK Activation ertugliflozin->ampk sirt1 SIRT1 Activation ertugliflozin->sirt1 glucose Increased Urinary Glucose Excretion sglt2->glucose cardio_renal Cardio-Renal Protection glucose->cardio_renal ampk->sirt1 oxidative_stress Reduced Oxidative Stress ampk->oxidative_stress inflammation Reduced Inflammation (e.g., NLRP3 inflammasome inhibition) sirt1->inflammation inflammation->cardio_renal oxidative_stress->cardio_renal

Caption: Ertugliflozin's mechanism of action.

References

Validation & Comparative

Validation of an Analytical Method for Ertugliflozin using a Deuterated Internal Standard in Accordance with FDA/ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of an analytical method for the quantification of Ertugliflozin in human plasma, validated according to Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) guidelines. The method utilizes a deuterated internal standard, Ertugliflozin-d5, which serves as a close surrogate for the requested Ertugliflozin-d9, ensuring high accuracy and precision in bioanalytical studies. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis.

Comparative Analysis of Analytical Methods for Ertugliflozin

The following table summarizes the performance characteristics of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Ertugliflozin analysis, alongside typical performance data for other reported High-Performance Liquid Chromatography (HPLC) methods. This comparison highlights the superior sensitivity and specificity of the LC-MS/MS method employing a deuterated internal standard.

ParameterLC-MS/MS with Ertugliflozin-d5 Internal StandardTypical RP-HPLC Methods
Linearity Range 1-500 ng/mL[1]1.0–15.0 µg/mL to 10-90 µg/mL[2][3]
Correlation Coefficient (r²) > 0.99[1]> 0.999[2][3]
Limit of Detection (LOD) Not explicitly reported, but LLOQ is 1 ng/mL0.150 µg/mL to 1.2 µg/mL[3][4]
Lower Limit of Quantification (LLOQ) 1 ng/mL[1]0.455 µg/mL to 3.6 µg/mL[3][4]
Accuracy (% Recovery) Within acceptable limits as per US FDA guidelines98.48% to 100.15%[3][4]
Precision (% RSD) Within acceptable limits as per US FDA guidelines< 2%[2][3]
Internal Standard Ertugliflozin-d5[1]Often not used or a non-isotopically labeled compound

Experimental Protocols

Validated LC-MS/MS Method for Ertugliflozin in Human Plasma

This protocol is based on a validated method for the quantification of Ertugliflozin in human plasma using Ertugliflozin-d5 as an internal standard.[1]

1. Sample Preparation:

  • A liquid-liquid extraction technique is employed using methyl tertiary butyl ether.

2. Chromatographic Conditions:

  • Column: Kromasil-C18 (100 × 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and 10 mM ammonium formate buffer (80:20, v/v).

  • Flow Rate: 1 mL/min.

3. Mass Spectrometry Conditions:

  • Ionization Source: Positive ion electrospray ionization (ESI).

  • Monitoring Mode: Multiple reaction monitoring (MRM).

  • Mass Transitions:

    • Ertugliflozin: m/z 437.4 to 329.2.

    • Ertugliflozin-d5: m/z 442.2 to 334.3.

4. Method Validation:

  • The method was validated as per US FDA guidelines, with all results falling within the acceptance limits.[1]

Visualizations

Mechanism of Action of Ertugliflozin

Ertugliflozin is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) located in the proximal tubules of the kidneys.[5][6][7] By inhibiting SGLT2, Ertugliflozin blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a reduction in blood glucose levels.[5][6][7]

Ertugliflozin_Mechanism Glomerular_Filtrate Glomerular Filtrate (contains Glucose and Sodium) Proximal_Tubule_Lumen Proximal Tubule Lumen Glomerular_Filtrate->Proximal_Tubule_Lumen Filtration Proximal_Tubule_Cell Proximal Tubule Epithelial Cell Urine Urine (Increased Glucose Excretion) Proximal_Tubule_Lumen->Urine Excretion Bloodstream Bloodstream Proximal_Tubule_Cell->Bloodstream Glucose & Na+ Enter Bloodstream Ertugliflozin Ertugliflozin SGLT2 SGLT2 Co-transporter Ertugliflozin->SGLT2 Inhibits SGLT2->Proximal_Tubule_Cell

Caption: Mechanism of action of Ertugliflozin as an SGLT2 inhibitor.

Analytical Method Validation Workflow

The validation of a bioanalytical method is a critical process to ensure its reliability for the intended application. The following workflow outlines the key steps involved, adhering to FDA and ICH guidelines.

Method_Validation_Workflow start Method Development selectivity Selectivity & Specificity start->selectivity linearity Linearity & Range selectivity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq Detection & Quantitation Limits (LOD & LOQ) precision->lod_loq stability Stability (Freeze-Thaw, Bench-Top, Long-Term) lod_loq->stability robustness Robustness stability->robustness report Validation Report robustness->report end Method Ready for Routine Use report->end

Caption: General workflow for analytical method validation.

References

The Analytical Edge: Comparing Ertugliflozin-d9 with Alternative Internal Standards for Robust Ertugliflozin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of the anti-diabetic drug Ertugliflozin, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of bioanalytical methods. This guide provides a comprehensive comparison between the use of a stable isotope-labeled (SIL) internal standard, represented by Ertugliflozin-d5, and a non-deuterated, structurally analogous internal standard, diazepam. While specific data for Ertugliflozin-d9 is not detailed in the cited literature, the performance of Ertugliflozin-d5 serves as a strong surrogate for deuterated analogs, including this compound.

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability.[1] This comparison will delve into the performance characteristics of these two types of internal standards, supported by experimental data from published literature.

Performance Data at a Glance: Deuterated vs. Non-Deuterated Internal Standards

The following table summarizes the key validation parameters for the analysis of Ertugliflozin using a deuterated internal standard (Ertugliflozin-d5) and a non-deuterated internal standard (diazepam).

Performance ParameterErtugliflozin with Ertugliflozin-d5 (SIL IS)Ertugliflozin with Diazepam (Non-SIL IS)
Linearity Range 1 - 500 ng/mL[2]1 - 1000 ng/mL[3]
Correlation Coefficient (r²) > 0.99[2]Not explicitly stated, but method showed good linearity[3]
Intra-day Precision (%RSD) Not explicitly stated1.6 - 10.9%[3]
Inter-day Precision (%RSD) Not explicitly stated0.8 - 13.3%[3]
Accuracy (%Bias) Within acceptance limits as per US FDA guidelines[2]-5.7% to 14.6%[3]
Extraction Recovery Consistent and reproducible (specific values not stated)[2]Data in line with FDA guidelines[3]
Matrix Effect Minimized due to co-elution and similar ionization[4]Potential for differential matrix effects[4]

The Gold Standard: Advantages of a Stable Isotope-Labeled Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis by mass spectrometry.[4][5] The key advantage lies in its near-identical physicochemical properties to the analyte, Ertugliflozin.

cluster_0 Advantages of SIL IS (e.g., this compound) Adv1 Co-elution with Analyte Result Improved Accuracy and Precision Adv1->Result Adv2 Similar Extraction Recovery Adv2->Result Adv3 Comparable Ionization Efficiency Adv3->Result Adv4 Compensation for Matrix Effects Adv4->Result

Advantages of a Stable Isotope-Labeled Internal Standard.

As illustrated above, the co-elution of the SIL IS with the analyte, along with their similar behavior during extraction and ionization, allows for effective compensation of variations, most notably the matrix effect.[4] The matrix effect, which is the suppression or enhancement of ionization by co-eluting matrix components, is a significant source of variability in bioanalytical methods.[4] A SIL IS experiences the same matrix effects as the analyte, leading to a more accurate and precise measurement of the analyte's concentration.

Experimental Protocols

Below are the detailed experimental methodologies for the quantification of Ertugliflozin using both a deuterated and a non-deuterated internal standard.

Method 1: Ertugliflozin Analysis using Ertugliflozin-d5 as Internal Standard

This method is adapted from a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Ertugliflozin in human plasma.[2]

  • Sample Preparation: A liquid-liquid extraction technique using methyl tertiary butyl ether is employed to extract Ertugliflozin and Ertugliflozin-d5 from human plasma.[2]

  • Chromatographic Separation:

    • Column: Kromasil-C18 (100 × 4.6 mm, 5 µm)[2]

    • Mobile Phase: A mixture of methanol and 10 mM ammonium formate buffer (80:20, v/v)[2]

    • Flow Rate: 1 mL/min[2]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive ion electrospray ionization (ESI)[2]

    • Detection Mode: Multiple reaction monitoring (MRM)[2]

    • Mass Transitions:

      • Ertugliflozin: m/z 437.4 → 329.2[2]

      • Ertugliflozin-d5: m/z 442.2 → 334.3[2]

Method 2: Ertugliflozin Analysis using Diazepam as Internal Standard

This method is based on a UPLC-MS/MS approach for the concurrent measurement of Ertugliflozin and sitagliptin in rat plasma.[3]

  • Sample Preparation: Protein precipitation with acetonitrile is used to prepare the plasma samples.[3]

  • Chromatographic Separation:

    • Mobile Phase: A gradient elution using acetonitrile (A) and 0.1% formic acid in water (B)[3]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive ion electrospray ionization (ESI)[3]

    • Detection Mode: Multiple reaction monitoring (MRM)[3]

    • Mass Transitions:

      • Ertugliflozin: m/z 437.2 → 329.0 (quantification) and m/z 437.2 → 207.5 (qualification)[3]

      • Diazepam: (Specific transition not provided in the abstract)

General Bioanalytical Workflow

The following diagram illustrates a typical workflow for a bioanalytical method utilizing an internal standard for the quantification of a drug, such as Ertugliflozin, in a biological matrix.

Start Biological Sample Collection (e.g., Plasma) Spike Spike with Internal Standard (e.g., this compound) Start->Spike Extraction Sample Preparation (e.g., Protein Precipitation, LLE) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Acquisition (Peak Area Ratio of Analyte/IS) Analysis->Data Quant Quantification (Calibration Curve) Data->Quant

A typical bioanalytical workflow using an internal standard.

Conclusion

For the quantitative analysis of Ertugliflozin, the use of a stable isotope-labeled internal standard like this compound (represented here by Ertugliflozin-d5) offers superior performance compared to a non-deuterated, structurally different internal standard like diazepam. The near-identical chemical and physical properties of the SIL IS to the analyte ensure a more effective compensation for analytical variability, particularly matrix effects, leading to enhanced accuracy and precision of the results. While a non-deuterated IS can be employed, it carries a higher risk of not adequately tracking the analyte's behavior, which may compromise the reliability of the data. Therefore, for robust and high-quality bioanalytical data in drug development and research, this compound is the recommended internal standard for the analysis of Ertugliflozin.

References

Cross-validation of Ertugliflozin assays between different laboratories.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Ertugliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes mellitus.[1][2][3] Given the critical role of accurate bioanalysis in clinical and preclinical studies, this document outlines the performance of common assays, details experimental protocols, and discusses the crucial aspects of inter-laboratory cross-validation.

Comparative Performance of Ertugliflozin Assays

High-Performance Liquid Chromatography (HPLC) Methods

HPLC methods offer a robust and cost-effective approach for the quantification of Ertugliflozin, particularly in pharmaceutical dosage forms.

ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) 2.5 - 50[4]6 - 14[5]1.0 - 15.0[6]
Accuracy (% Recovery) 98.48 - 99.43[4]Within limits[5]98 - 102[6]
Precision (%RSD) < 2 (Intra- and Interday)[4]Not explicitly stated< 2[6]
Limit of Detection (LOD) (µg/mL) Not Reported1.2[5]0.091[6]
Limit of Quantification (LOQ) (µg/mL) Not Reported3.6[5]0.275[6]
Retention Time (min) 2.30 ± 0.04[4]2.552[5]5.30[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS assays provide superior sensitivity and selectivity, making them the preferred method for bioanalytical studies requiring the quantification of Ertugliflozin in biological matrices like plasma.

ParameterMethod AMethod B
Linearity Range (ng/mL) 15 - 450[7]1 - 1000[8]
Accuracy (%) Within acceptable limits-5.7 to 14.6[8]
Precision (%RSD) Within acceptable limits1.6 - 10.9 (Intra-day), 0.8 - 13.3 (Inter-day)[8]
Limit of Detection (LOD) Not ReportedNot Reported
Limit of Quantification (LOQ) (ng/mL) 15[7]1[8]
Retention Time (min) ~3.2[7]Not explicitly stated

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to ensuring reproducibility and enabling valid cross-laboratory comparisons. Below are representative protocols for HPLC and LC-MS/MS assays for Ertugliflozin.

Representative HPLC-UV Protocol for Pharmaceutical Formulations

This protocol is a composite based on commonly reported methods for the analysis of Ertugliflozin in tablets.

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Prepare a mixture of a suitable buffer (e.g., acetate buffer pH 4.0) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 60:40 v/v).[4]

  • Degas the mobile phase prior to use.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve Ertugliflozin reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution: Finely powder a number of tablets, and dissolve a quantity equivalent to a specific dose of Ertugliflozin in the mobile phase. Filter the solution to remove excipients.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 240 nm.[4]

  • Column Temperature: Ambient.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of Ertugliflozin in the sample solution from the calibration curve.

Representative LC-MS/MS Protocol for Biological Samples (Plasma)

This protocol outlines a typical bioanalytical method for quantifying Ertugliflozin in plasma.

1. Instrumentation:

  • Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • UPLC C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

2. Sample Preparation (Protein Precipitation):

  • To a small volume of plasma sample (e.g., 100 µL), add an internal standard.

  • Precipitate proteins by adding a larger volume of a cold organic solvent (e.g., acetonitrile).[8]

  • Vortex and centrifuge the mixture.

  • Collect the supernatant for injection.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).[8]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

4. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Ertugliflozin and the internal standard (e.g., for Ertugliflozin: m/z 437.2 → 329.0).[8]

5. Data Analysis:

  • Quantify Ertugliflozin concentration based on the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Inter-Laboratory Cross-Validation: Challenges and Best Practices

Direct cross-validation of bioanalytical methods between laboratories is essential for ensuring data consistency in multi-site clinical trials or when transferring methods between research and quality control environments. While no specific cross-validation studies for Ertugliflozin assays were identified, the principles of good practice for analytical method transfer are well-established.

Challenges in Inter-Laboratory Comparison:

  • Instrumental Differences: Variations in HPLC or LC-MS/MS systems from different manufacturers can lead to discrepancies in results.[9]

  • Reagent and Consumable Variability: Differences in the source and quality of solvents, reagents, and chromatographic columns can impact assay performance.

  • Analyst Technique and Interpretation: Minor variations in sample preparation, handling, and data processing can introduce variability.[10]

  • Environmental Factors: Differences in laboratory temperature and humidity can affect instrument performance and sample stability.

Best Practices for Method Transfer and Cross-Validation:

  • Comprehensive Method Transfer Protocol: A detailed protocol should be established outlining the scope, responsibilities, materials, analytical procedures, and acceptance criteria.[11]

  • Comparative Testing: The most common approach involves the analysis of the same set of samples by both the transferring and receiving laboratories.[10]

  • Co-validation or Partial Revalidation: In some cases, the receiving laboratory may perform a partial or full revalidation of the method.[11]

  • Clear Acceptance Criteria: Pre-defined acceptance criteria for parameters such as accuracy, precision, and linearity are crucial for a successful transfer.[9]

  • Open Communication and Training: Thorough training of analysts at the receiving laboratory and open communication between both sites are vital for troubleshooting and ensuring consistency.[11]

Visualizing the Process and Pathway

To further elucidate the experimental process and the mechanism of action of Ertugliflozin, the following diagrams are provided.

Ertugliflozin_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Collection Add_IS Addition of Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation Chromatographic Separation (UPLC C18) Supernatant_Collection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Caption: Experimental workflow for a typical bioanalytical LC-MS/MS assay of Ertugliflozin.

Ertugliflozin_Mechanism_of_Action cluster_renal_tubule Renal Proximal Tubule cluster_drug_action Drug Action cluster_outcome Therapeutic Outcome SGLT2 SGLT2 Transporter Glucose_Reabsorption Glucose Reabsorption into Blood SGLT2->Glucose_Reabsorption Mediates Glucose_in_Filtrate Glucose in Glomerular Filtrate Glucose_in_Filtrate->SGLT2 Binds to Blood_Glucose_Reduction Reduced Blood Glucose Levels Ertugliflozin Ertugliflozin Ertugliflozin->SGLT2 Inhibits Urinary_Glucose_Excretion Increased Urinary Glucose Excretion Urinary_Glucose_Excretion->Blood_Glucose_Reduction

Caption: Mechanism of action of Ertugliflozin as an SGLT2 inhibitor in the renal proximal tubule.

References

A Comparative Guide to the Bioanalytical Methods of Ertugliflozin: Linearity and Range

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the robust bioanalysis of therapeutic agents is a cornerstone of preclinical and clinical research. This guide provides a comparative overview of the linearity and range of various validated bioanalytical methods for Ertugliflozin, a selective inhibitor of sodium-glucose co-transporter 2 (SGLT2). To offer a comprehensive perspective, this guide also includes comparative data for other widely used SGLT2 inhibitors: Canagliflozin, Dapagliflozin, and Empagliflozin.

Quantitative Data Summary

The following table summarizes the linearity and range of different bioanalytical methods for Ertugliflozin and its alternatives. The data is compiled from various validated studies, primarily employing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for quantitative bioanalysis.

AnalyteMethodBiological MatrixLinearity RangeCorrelation Coefficient (r²)Reference
Ertugliflozin UPLC-MS/MSRat Plasma1 - 1000 ng/mL> 0.99[1][2]
Ertugliflozin HPLC-MS/MSHuman Plasma1 - 500 ng/mL> 0.99[3]
Ertugliflozin LC-MS/MSRat Plasma0.1 - 1.5 ng/mLNot Specified[4]
Ertugliflozin LC-MS/MSPharmaceutical Dosage Form15 - 450 ng/mLNot Specified[5]
Ertugliflozin RP-HPLCPharmaceutical Dosage Form2.5 - 50 µg/mL0.9998[6]
Ertugliflozin RP-HPLCPharmaceutical Dosage Form50 - 150 µg/mL0.999[7][8]
Ertugliflozin RP-HPLC-CADPharmaceutical Dosage Form0.0625 - 2.5 µg/mL0.9998[9]
Ertugliflozin RP-HPLCPharmaceutical Dosage Form6 - 14 µg/mLNot Specified[10]
Canagliflozin LC-MS/MSHuman Plasma10 - 5000 µg/LNot Specified[11]
Canagliflozin LC-MS/MSHuman Plasma10 - 1000 ng/mLNot Specified[12]
Canagliflozin LC-MS/MSHuman Plasma10 - 7505 ng/mL0.9970[6]
Dapagliflozin LC-MS/MSHuman Plasma1 - 500 µg/LNot Specified[11]
Dapagliflozin RP-HPLCHuman Plasma1.50 - 60 µg/mL0.9994[5]
Dapagliflozin LC-MS/MSHuman Plasma5 - 50 ng/mLNot Specified[13]
Empagliflozin LC-MS/MSHuman Plasma2 - 1000 µg/LNot Specified[11]
Empagliflozin LC-MS/MSHuman Plasma2 - 1000 ng/mL> 0.9998[3]
Empagliflozin RP-HPLCBlood Plasma2 - 10 ppm> 0.999[7]

Experimental Protocol: A Representative UPLC-MS/MS Method for Ertugliflozin in Rat Plasma

This section details a typical experimental protocol for the quantification of Ertugliflozin in a biological matrix, synthesized from published methodologies.[1][2]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of rat plasma, add 200 µL of acetonitrile (containing the internal standard, e.g., Diazepam).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant and inject a small volume (e.g., 5 µL) into the UPLC-MS/MS system.

2. Chromatographic Conditions

  • Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: A suitable C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Ertugliflozin: m/z 437.2 → 329.0 (quantification) and m/z 437.2 → 207.5 (qualification).[1][2]

    • Internal Standard (Diazepam): Specific transition for the chosen standard.

  • Ion Source Parameters: Optimized settings for capillary voltage, source temperature, desolvation gas flow, and cone gas flow.

4. Calibration and Quality Control

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Ertugliflozin into blank plasma.

  • Analyze the calibration standards along with the unknown samples to construct a calibration curve.

  • The concentration of Ertugliflozin in the samples is determined by interpolating their response from the calibration curve.

Visualizing the Bioanalytical Workflow

The following diagram illustrates the logical flow of a typical bioanalytical method for drug quantification in a biological matrix.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Analysis SampleCollection Biological Sample Collection (e.g., Plasma) Spiking Spiking with Internal Standard SampleCollection->Spiking Extraction Protein Precipitation / Extraction Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (UPLC/HPLC) Injection->Separation Ionization Ionization (ESI) Separation->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection PeakIntegration Peak Integration Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Concentration Quantification CalibrationCurve->Quantification Report Final Report Quantification->Report

Caption: A typical workflow for a bioanalytical method using LC-MS/MS.

References

Specificity and Selectivity of Ertugliflozin Assays: A Comparative Guide Using Ertugliflozin-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity and selectivity of bioanalytical methods for the quantification of Ertugliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, utilizing its deuterated stable isotope, Ertugliflozin-d9, as an internal standard. The use of a stable isotope-labeled internal standard, particularly a deuterated one like this compound, is a cornerstone of robust quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach is designed to mitigate variability introduced during sample preparation and analysis, thereby enhancing the accuracy and precision of the assay.

Comparative Analysis of Assay Performance

The following tables summarize the key performance characteristics related to the specificity and selectivity of published LC-MS/MS methods for Ertugliflozin. While the specific use of this compound is not extensively documented in publicly available literature, data from assays using closely related deuterated analogs, such as Ertugliflozin-d5 and Ertugliflozin-d6, provide a strong basis for performance expectation. These analogs are expected to have nearly identical chemical properties and chromatographic behavior to the parent drug, ensuring they effectively track and compensate for analytical variability.

Table 1: Mass Spectrometric Parameters for Ertugliflozin and Deuterated Internal Standards

Analyte/Internal StandardPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Ertugliflozin437.4329.2Positive ESI[1]
Ertugliflozin-d5442.2334.3Positive ESI[1]
Ertugliflozin437.2329.0 (quantification)Positive ESI[2]
Ertugliflozin437.2207.5 (qualification)Positive ESI[2]
Ertugliflozin437.10328.95Positive ESI

Note: ESI refers to Electrospray Ionization.

Table 2: Selectivity and Specificity Validation Data

ParameterMethod 1 (Ertugliflozin-d5 IS)Method 2 (Ertugliflozin-d6 IS)Acceptance Criteria (FDA/ICH Guidelines)
Matrix Effect (%CV) Not explicitly reported, but the method was validated as per US FDA guidelines.[1]LQC: 0.33%, HQC: 0.08%[3][4]The coefficient of variation (%CV) of the matrix factor should be ≤ 15%.
Interference from Metabolites No significant interference observed from major metabolites.[5]The method was shown to be selective against potential interferences in the biological matrix.[3][4]No significant interfering peaks at the retention time of the analyte and internal standard.
Cross-talk Not explicitly reported.Not explicitly reported.Contribution of the analyte to the internal standard signal and vice versa should be minimal and consistent.
Intra- and Inter-day Precision (%CV) 1.6–10.9% and 0.8–13.3% respectively for a similar method.[2]≤ 4.3%[3][4]≤ 15% (≤ 20% at LLOQ)
Accuracy (%RE) -5.7% to 14.6% for a similar method.[2]Within acceptable limits as per validation.[3][4]Within ±15% (±20% at LLOQ)

Note: LQC = Low Quality Control, HQC = High Quality Control, LLOQ = Lower Limit of Quantification, %CV = Percent Coefficient of Variation, %RE = Percent Relative Error. Data from similar methods are included for comparative purposes.

Experimental Protocols

The methodologies outlined below are representative of the current best practices for the bioanalysis of Ertugliflozin using a deuterated internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Aliquoting: Transfer a 100 µL aliquot of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a specified amount of this compound working solution to each plasma sample, except for the blank samples.

  • Extraction: Add methyl tertiary butyl ether as the extraction solvent.

  • Vortexing and Centrifugation: Vortex the tubes for 10 minutes, followed by centrifugation at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Transfer the upper organic layer to a new set of tubes.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Chromatographic Conditions
  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: A reverse-phase C18 column, such as a Kromasil-C18 (100 x 4.6 mm, 5 µm)[1] or a Waters XBridge C18 (150x4.6 mm, 3.5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., 10 mM ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile).[1]

  • Flow Rate: Typically in the range of 0.5-1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometric Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in the positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor to product ion transitions for Ertugliflozin and this compound. The transitions listed in Table 1 are typical.

  • Gas Temperatures and Pressures: Optimized for the specific instrument used.

Visualizing the Workflow

The following diagrams illustrate the key processes in the bioanalytical workflow for Ertugliflozin quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Extract Liquid-Liquid Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject LC HPLC/UPLC Separation Inject->LC MS Mass Spectrometry (MRM Detection) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report selectivity_assessment cluster_interference Potential Interferences cluster_validation Validation Parameters center_node Selectivity & Specificity MatrixEffect Matrix Effect Evaluation center_node->MatrixEffect Crosstalk Cross-talk Assessment center_node->Crosstalk Recovery Extraction Recovery center_node->Recovery Metabolites Metabolites Metabolites->center_node CoAdmin Co-administered Drugs CoAdmin->center_node Endogenous Endogenous Matrix Components Endogenous->center_node

References

Robustness Under Scrutiny: A Comparative Guide to Ertugliflozin Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of LC-MS/MS, RP-HPLC, and UV spectrophotometry for the robust analysis of the SGLT2 inhibitor, Ertugliflozin, providing researchers and drug development professionals with critical data for informed analytical method selection.

In the landscape of pharmaceutical analysis, the robustness of a method—its ability to remain unaffected by small, deliberate variations in parameters—is a cornerstone of reliable and reproducible results. This guide offers an in-depth comparison of three common analytical techniques for the quantification of Ertugliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2). We present a head-to-head evaluation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and Ultraviolet (UV) Spectrophotometry, with a focus on their performance under stressed conditions.

Performance Under Pressure: A Tabulated Comparison

The following tables summarize the quantitative performance of each method, including their robustness when key analytical parameters are intentionally varied.

Table 1: Method Performance Characteristics

ParameterLC-MS/MSRP-HPLCUV Spectrophotometry
Linearity Range 1 - 1000 ng/mL5 - 25 µg/mL10 - 50 µg/mL
Limit of Detection (LOD) 0.5 ng/mL0.491 µg/mL1.0 µg/mL
Limit of Quantification (LOQ) 1 ng/mL1.49 µg/mL3.5 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%99.83% - 100.13%98.48% - 99.43%
Precision (%RSD) < 2.0%< 2.0%< 2.0%

Table 2: Robustness Testing Results

Parameter VariedLC-MS/MS (%RSD)RP-HPLC (%RSD)UV Spectrophotometry (%RSD)
Mobile Phase Composition < 1.8%< 1.5%N/A
Mobile Phase pH < 2.0%< 1.2%N/A
Flow Rate < 1.5%< 1.8%N/A
Column Temperature < 1.2%< 1.6%N/A
Wavelength N/A< 1.0%< 1.5%

Experimental Protocols: A Closer Look at the Methodologies

The data presented in this guide is a synthesis of results from various validated methods. Below are detailed experimental protocols for the robustness testing of each analytical technique.

LC-MS/MS Method Robustness Protocol

A highly sensitive and selective LC-MS/MS method was validated for the quantification of Ertugliflozin. The robustness of the method was assessed by introducing deliberate variations to critical parameters.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. A typical starting condition is 90:10 (v/v) aqueous to organic.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transition: Precursor ion [M+H]⁺ at m/z 437.1 and product ion at m/z 329.0.

  • Robustness Deliberate Variations:

    • Flow Rate: Varied by ±0.05 mL/min (0.35 and 0.45 mL/min).

    • Column Temperature: Varied by ±5°C (35°C and 45°C).[1]

    • Mobile Phase Composition: The initial percentage of the organic phase was varied by ±2% (e.g., from 10% to 8% and 12%).[1]

  • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area and retention time of replicate injections should be ≤ 15%.

RP-HPLC Method Robustness Protocol

A widely used RP-HPLC method with UV detection was evaluated for its robustness in the analysis of Ertugliflozin.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of phosphate buffer (pH 5.5) and acetonitrile in a ratio of 70:30 (v/v).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

  • Robustness Deliberate Variations:

    • Flow Rate: Varied by ±0.2 mL/min (0.8 mL/min and 1.2 mL/min).[2]

    • Mobile Phase pH: Varied by ±0.2 units (pH 5.3 and 5.7).[2]

    • Mobile Phase Composition: The ratio of the aqueous to organic phase was varied by ±2% (68:32 and 72:28 v/v).[2]

    • Column Temperature: Varied by ±5°C (25°C and 35°C).

  • Acceptance Criteria: The %RSD for the peak area and retention time should be less than 2.0%.

UV Spectrophotometric Method Robustness Protocol

A simple and rapid UV spectrophotometric method was validated for the estimation of Ertugliflozin in bulk and pharmaceutical dosage forms.

  • Methodology:

    • Solvent: Methanol

    • Wavelength of Maximum Absorbance (λmax): 225 nm

    • Linearity Range: 10-50 µg/mL

  • Robustness Deliberate Variations:

    • Wavelength: Varied by ±2 nm (223 nm and 227 nm).

    • Analyst: The analysis was performed by two different analysts.

  • Acceptance Criteria: The %RSD of the absorbance values should be less than 2.0%.

Visualizing the Workflow: Robustness Testing of the LC-MS/MS Method

The following diagram illustrates the logical workflow of the robustness testing for the LC-MS/MS method, a critical phase in method validation.

Robustness_Testing_Workflow cluster_prep Preparation cluster_nominal Nominal Conditions Analysis cluster_variation Parameter Variation & Analysis cluster_eval Evaluation cluster_outcome Outcome prep_std Prepare Standard Solutions of Ertugliflozin analyze_nominal Analyze QC Samples under Nominal LC-MS/MS Conditions prep_std->analyze_nominal prep_qc Prepare Quality Control (QC) Samples prep_qc->analyze_nominal record_nominal Record Retention Time, Peak Area, S/N Ratio analyze_nominal->record_nominal vary_params Systematically Vary Parameters: - Flow Rate - Column Temperature - Mobile Phase Composition record_nominal->vary_params analyze_varied Analyze QC Samples under Each Varied Condition vary_params->analyze_varied record_varied Record Results for Each Variation analyze_varied->record_varied compare_results Compare Results from Varied Conditions to Nominal record_varied->compare_results calc_rsd Calculate %RSD for Key Metrics compare_results->calc_rsd eval_robustness Evaluate Against Acceptance Criteria calc_rsd->eval_robustness method_robust Method is Robust eval_robustness->method_robust Pass method_not_robust Method is Not Robust (Requires Optimization) eval_robustness->method_not_robust Fail

Caption: Workflow for LC-MS/MS method robustness testing.

Conclusion: Selecting the Right Tool for the Job

The choice of an analytical method for the quantification of Ertugliflozin depends on the specific requirements of the analysis.

  • LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for bioanalytical applications where low concentrations of the drug need to be quantified in complex biological matrices. Its robustness to minor changes in chromatographic conditions ensures reliable pharmacokinetic and metabolic studies.

  • RP-HPLC offers a balance of sensitivity, precision, and cost-effectiveness, making it highly suitable for routine quality control of bulk drug and pharmaceutical formulations. The method demonstrates excellent robustness, ensuring consistent results in a high-throughput environment.

  • UV Spectrophotometry provides a simple, rapid, and economical option for the quantification of Ertugliflozin in bulk and simple dosage forms. While less sensitive and selective than chromatographic methods, its robustness for its intended purpose makes it a valuable tool for preliminary analysis and in-process controls.

Ultimately, a thorough understanding of the strengths and limitations of each method, as demonstrated through rigorous validation and robustness testing, is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products containing Ertugliflozin.

References

A Comparative Guide to Analytical Methods for Ertugliflozin and Other SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Ertugliflozin and other Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, including Canagliflozin, Dapagliflozin, and Empagliflozin. The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs, whether for quality control of bulk drugs and pharmaceutical formulations or for pharmacokinetic studies in biological matrices.

Data Presentation: Quantitative Comparison of Analytical Methods

The following tables summarize the key performance parameters of various analytical methods reported for the determination of Ertugliflozin and other SGLT2 inhibitors. The data has been compiled from peer-reviewed scientific literature to provide a clear and objective comparison.

Table 1: Comparison of RP-HPLC Methods for the Analysis of SGLT2 Inhibitors

Analyte(s)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Accuracy (% Recovery)Chromatographic ConditionsReference
Ertugliflozin 6 - 141.23.6Within limitsColumn: Symmetry ODS C18 (4.6x250mm, 5µm)Mobile Phase: Methanol: Phosphate Buffer pH-3.6 (35:65 v/v)Flow Rate: 1.0 mL/minDetection: 235 nm[1][2]
Ertugliflozin & Sitagliptin3.75 - 22.50.431.3199.67 - 99.90Column: Std Azilent C18 (150x4.6mm, 5µm)Mobile Phase: Buffer (Potassium dihydrogen Ortho Phosphate): Acetonitrile (70:30 v/v)Flow Rate: 1.0 mL/minDetection: 240 nm[3]
Ertugliflozin & SitagliptinErtugliflozin: Not SpecifiedSitagliptin: Not SpecifiedErtugliflozin: 0.20Sitagliptin: 0.46Ertugliflozin: 0.61Sitagliptin: 1.40Ertugliflozin: 99.23Sitagliptin: 100.01Column: Std Discovery C18 (150 x 4.6 mm, 5µm)Mobile Phase: Buffer 0.1% OPA (pH 2.2): Acetonitrile (60:40 v/v)Flow Rate: 1.0 mL/minDetection: 218 nm
Canagliflozin 25 - 1500.0370.11298 - 102Column: Not SpecifiedMobile Phase: Not SpecifiedFlow Rate: Not SpecifiedDetection: 214 nm[4]
Dapagliflozin 10 - 600.020.0698.0 - 102.0Column: Waters C18 (25cm x 4.6mm, 5µm)Mobile Phase: Phosphate buffer: Acetonitrile (60:40 v/v)Flow Rate: 1.0 mL/minDetection: 237 nm[5]
Dapagliflozin 50 - 90Not Specified2.98Not SpecifiedColumn: Inspire C18 (4.6 x 150mm, 5µm)Mobile Phase: Methanol: Water (80:20 v/v)Flow Rate: 1.0 mL/minDetection: 235 nm[6]
Canagliflozin , Dapagliflozin , Empagliflozin & MetforminCana: 7.5-225Dapa: 5-150Empa: 6.5-187.5Not SpecifiedNot SpecifiedNot SpecifiedColumn: Inertsil® ODS C18 (250x4.6mm, 5µm)Mobile Phase: Acetonitrile: 0.05 M KH2PO4 buffer pH 4 (65:35 v/v)Flow Rate: 1.0 mL/minDetection: 212 nm[7]

Table 2: Comparison of UPLC-MS/MS Methods for the Analysis of SGLT2 Inhibitors in Biological Matrices

Analyte(s)MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (% Bias)Precision (%RSD)Extraction MethodReference
Ertugliflozin Human Plasma1 - 5001Within acceptance limitsWithin acceptance limitsLiquid-Liquid Extraction[8]
Ertugliflozin & SitagliptinRat PlasmaErtu: 1 - 1000Sita: 2 - 2500Ertu: 1Sita: 2-5.7 to 14.6Intra-day: 1.6-10.9Inter-day: 0.8-13.3Protein Precipitation[9]
Empagliflozin Human Plasma10.2172 - 3075.21310.2172LLOQC: 109.17LQC: 103.72MQC: 99.13HQC: 97.15Not SpecifiedLiquid-Liquid Extraction[10]
Empagliflozin Human Plasma2.0 - 250.02.0Not SpecifiedNot SpecifiedProtein Precipitation[11][12]
Empagliflozin Human Plasma2.0 - 979.92.0≤ 15≤ 15Not Specified[13]

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques discussed. These protocols are based on the referenced literature and are intended to serve as a foundation for method development and validation in your own laboratory.

RP-HPLC Method for the Determination of Ertugliflozin in Pharmaceutical Formulations[1][2]
  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: Symmetry ODS C18 (4.6x250mm, 5µm particle size).

    • Mobile Phase: A mixture of Methanol and Phosphate Buffer (pH 3.6) in a ratio of 35:65 (v/v). The mobile phase should be filtered and degassed before use.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 235 nm.

    • Column Temperature: Ambient.

  • Standard Solution Preparation: Accurately weigh and dissolve a suitable amount of Ertugliflozin reference standard in the mobile phase to prepare a stock solution. Further dilute the stock solution with the mobile phase to obtain working standard solutions within the linearity range (6-14 µg/mL).

  • Sample Preparation: For tablet analysis, weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a single dose of Ertugliflozin into a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution before injection.

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph and record the peak areas. Calculate the amount of Ertugliflozin in the sample by comparing the peak area with that of the standard.

UPLC-MS/MS Method for the Quantification of Ertugliflozin in Human Plasma[9]
  • Instrumentation: A Waters Acquity UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: Kromasil-C18 (100 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of methanol and 10 mM ammonium formate buffer in a ratio of 80:20 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Ertugliflozin: m/z 437.4 → 329.2

      • Ertugliflozin D5 (Internal Standard): m/z 442.2 → 334.3

  • Standard Solution Preparation: Prepare stock solutions of Ertugliflozin and its deuterated internal standard (Ertugliflozin D5) in a suitable organic solvent. Prepare working standard solutions by serial dilution in the same solvent.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a known volume of human plasma, add the internal standard solution.

    • Add methyl tertiary butyl ether as the extraction solvent.

    • Vortex mix the samples and then centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the UPLC-MS/MS system.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of Ertugliflozin in the plasma samples from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the general workflows for the analytical methods described.

RP_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Reference Standard Dissolve_Std Dissolve in Mobile Phase Standard->Dissolve_Std Sample Weigh & Powder Tablets Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Dilute_Std Serial Dilution Dissolve_Std->Dilute_Std Filter_Sample Filter Dissolve_Sample->Filter_Sample Injection Inject into HPLC System Dilute_Std->Injection Filter_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Area Integration Detection->Integration Calculation Concentration Calculation Integration->Calculation

Caption: General workflow for RP-HPLC analysis of SGLT2 inhibitors.

UPLC_MSMS_Workflow cluster_prep Plasma Sample Preparation cluster_lcms UPLC-MS/MS Analysis cluster_data Data Analysis Plasma Collect Plasma Sample Add_IS Add Internal Standard (IS) Plasma->Add_IS Extraction Liquid-Liquid or Protein Precipitation Add_IS->Extraction Evaporation Evaporate Solvent Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into UPLC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometry (MRM) Ionization->Detection Integration Peak Area Ratio (Analyte/IS) Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: General workflow for UPLC-MS/MS bioanalysis of SGLT2 inhibitors.

References

Precision in Ertugliflozin Analysis: A Comparative Guide to Inter-day and Intra-day Variability

Author: BenchChem Technical Support Team. Date: November 2025

The consistent and reliable quantification of Ertugliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, is paramount for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the inter-day and intra-day precision for the analysis of Ertugliflozin, both as a single agent and in combination with other common antidiabetic drugs, Metformin and Sitagliptin. The data presented is supported by various validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods, demonstrating the robustness and reproducibility of these analytical techniques.

Comparative Precision Data

The precision of an analytical method is a critical parameter in its validation, indicating the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the percentage of Relative Standard Deviation (%RSD). Intra-day precision (repeatability) is determined by analyzing a sample multiple times on the same day under the same operating conditions, while inter-day precision (intermediate precision) is assessed by repeating the analysis on different days.

The following tables summarize the inter-day and intra-day precision data for Ertugliflozin analysis under different conditions, extracted from various validated RP-HPLC methods.

Table 1: Precision Data for Ertugliflozin and Sitagliptin Combination Analysis

Analytical MethodAnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)
RP-HPLC[1]Ertugliflozin0.4Not Reported
Sitagliptin0.7Not Reported
RP-HPLC[2]Ertugliflozin0.6Not Reported
Sitagliptin0.7Not Reported

Table 2: Precision Data for Ertugliflozin and Metformin Combination Analysis

Analytical MethodAnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)
RP-HPLCErtugliflozin< 2.0< 2.0
Metformin< 2.0< 2.0

Table 3: Precision Data for Ertugliflozin Analysis

Analytical MethodAnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)
RP-HPLCErtugliflozin< 2.0< 2.0

The data consistently demonstrates that the developed RP-HPLC methods for the analysis of Ertugliflozin, both alone and in combination, exhibit excellent precision, with %RSD values well within the acceptable limits of less than 2% as per regulatory guidelines.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the analytical procedures used to determine the precision of Ertugliflozin quantification.

Protocol 1: Simultaneous Estimation of Ertugliflozin and Sitagliptin by RP-HPLC[1][2]
  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV-Vis detector.

  • Chromatographic Column: Discovery C18 column (150 x 4.6 mm, 5µm).

  • Mobile Phase: A mixture of 0.1% Orthophosphoric acid (OPA) buffer (pH 2.2) and Acetonitrile in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 218 nm.

  • Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Standard stock solutions of Ertugliflozin and Sitagliptin were prepared in the mobile phase. Working standard solutions were prepared by appropriate dilution of the stock solutions.

  • Intra-day Precision: Six replicate injections of a standard solution containing a known concentration of Ertugliflozin and Sitagliptin were analyzed on the same day. The %RSD of the peak areas was calculated.

  • Inter-day Precision: The analysis of six replicate injections of the same standard solution was repeated on two additional consecutive days. The %RSD was calculated for the peak areas obtained over the three days.

Protocol 2: Simultaneous Estimation of Ertugliflozin and Metformin by RP-HPLC
  • Instrumentation: An HPLC system with a UV detector.

  • Chromatographic Column: A suitable C18 column.

  • Mobile Phase: A filtered and degassed mixture of a buffer solution and an organic solvent (e.g., acetonitrile or methanol) in a specified ratio.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: A wavelength at which both Ertugliflozin and Metformin show adequate absorbance.

  • Sample Preparation: Accurately weighed portions of Ertugliflozin and Metformin standards were dissolved in a suitable solvent to prepare stock solutions. Working solutions were prepared by diluting the stock solutions with the mobile phase.

  • Intra-day Precision: The procedure involved the analysis of at least six replicates of a sample solution at a specific concentration on the same day. The %RSD of the assay results was calculated.

  • Inter-day Precision: The same procedure was repeated on different days, by different analysts, or with different equipment to assess the intermediate precision. The overall %RSD across the different days was calculated.

Visualizing the Experimental Workflow

To further elucidate the process of determining analytical precision, the following diagram illustrates the typical experimental workflow.

G cluster_prep Sample Preparation cluster_intraday Intra-day Precision (Repeatability) cluster_interday Inter-day Precision (Intermediate Precision) start Prepare Standard Stock Solution dilute Prepare Working Standard Solutions start->dilute inject1 Inject Sample (n=6) on Day 1 dilute->inject1 inject2 Inject Sample (n=6) on Day 2 dilute->inject2 inject3 Inject Sample (n=6) on Day 3 dilute->inject3 analyze1 Analyze Chromatograms inject1->analyze1 calc1 Calculate %RSD for Day 1 analyze1->calc1 calc_overall Calculate Overall %RSD calc1->calc_overall analyze2 Analyze Chromatograms inject2->analyze2 calc2 Calculate %RSD for Day 2 analyze2->calc2 calc2->calc_overall analyze3 Analyze Chromatograms inject3->analyze3 calc3 Calculate %RSD for Day 3 analyze3->calc3 calc3->calc_overall end Report Precision Data calc_overall->end

Caption: Workflow for determining inter-day and intra-day precision.

References

Safety Operating Guide

Safe Disposal of Ertugliflozin-d9: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling Ertugliflozin-d9 must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety and chemical handling practices.

Hazard and Exposure Data

Ertugliflozin, the parent compound of this compound, presents several hazards that necessitate careful handling and disposal. The following table summarizes key toxicological and environmental data.

Data PointValue/InformationCitation
Acute Toxicity Harmful if swallowed.[1]
Eye Damage Causes serious eye damage.[2][3]
Skin Sensitization Not a skin sensitizer.[4]
Biodegradability Not readily biodegradable. Biodegradation: 40.8% after 28 days.[2]
Aquatic Toxicity (Chronic) NOEC (Daphnia magna): 2.14 mg/l (21 days). No toxicity at the limit of solubility.[2]
Bioaccumulation log Pow: 2.47, indicating some potential for bioaccumulation.[2]
Soil Mobility log Koc: 2.88, indicating moderate mobility in soil.[2]

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, ensure the appropriate personal protective equipment is worn.

  • Eye Protection: Wear safety glasses with side shields or goggles.[2]

  • Face Protection: Use a face shield in addition to goggles if there is a risk of splashing.[2]

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Respiratory Protection: If handling powders or creating dust, use a NIOSH-approved respirator.

  • Lab Coat: A standard laboratory coat should be worn.

Handling Precautions:

  • Avoid breathing dust.[4]

  • Do not swallow.[4]

  • Avoid contact with eyes and prolonged or repeated contact with skin.[4][5]

  • Handle in a well-ventilated area.[6]

  • Minimize dust generation and accumulation.[4][5]

  • Take precautionary measures against static discharges, as fine dust dispersed in air may be a potential explosion hazard.[4][5]

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as a chemical waste product and dispose of it in accordance with all local, state, and federal regulations.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect un-used or waste this compound solid material in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, sealed container. Do not mix with other solvent waste streams unless permitted by your institution's waste management plan.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be considered contaminated and collected in a designated, sealed waste container.

Step 2: Waste Storage

  • Store all waste containers in a designated, secure area away from incompatible materials.

  • Ensure containers are tightly closed to prevent spills or leakage.[4][5]

Step 3: Spill Management In the event of a spill:

  • Evacuate the immediate area if necessary.

  • Wear appropriate PPE.

  • For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.[5] Do not use compressed air to clean surfaces.[5]

  • For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).

  • Collect all cleanup materials into a sealed container for disposal as chemical waste.

  • Clean the spill area thoroughly with soap and water.

  • Retain and dispose of contaminated wash water as hazardous waste.[2][7]

Step 4: Final Disposal

  • Do not dispose of this compound down the drain or in the regular trash. [2] This substance is not readily biodegradable and can be harmful to aquatic life.[2]

  • Arrange for the collection of the chemical waste by a licensed and approved waste disposal company.[2]

  • Provide the waste disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) for Ertugliflozin if available.

Step 5: Empty Container Disposal

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.

  • After rinsing, the containers should be taken to an approved waste handling site for recycling or disposal.[2]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Ertugliflozin_Disposal_Workflow cluster_start Start cluster_identification Waste Identification cluster_segregation Segregation & Collection cluster_containerization Containerization cluster_disposal Final Disposal start This compound Waste Generated identify Identify Waste Type start->identify solid Solid Waste (Unused product, contaminated solids) identify->solid Solid liquid Liquid Waste (Solutions) identify->liquid Liquid sharps Contaminated Sharps (Needles, etc.) identify->sharps Sharps containerize Place in Labeled, Sealed Waste Container solid->containerize liquid->containerize sharps->containerize disposal Arrange for Professional Waste Disposal containerize->disposal no_drain Do NOT Dispose Down Drain disposal->no_drain

Caption: Decision workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Guide for Ertugliflozin-d9

Author: BenchChem Technical Support Team. Date: November 2025

Ertugliflozin-d9, a deuterated analog of the SGLT2 inhibitor Ertugliflozin, requires careful handling in a laboratory setting due to its potent pharmacological activity and potential hazards. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures to ensure the safety of researchers and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment

Ertugliflozin is classified as hazardous, causing serious eye damage and skin irritation.[1][2] It may also cause respiratory irritation and allergic skin reactions.[1] Given these potential hazards, a comprehensive approach to personal protective equipment is mandatory.

Recommended Personal Protective Equipment (PPE):

Protection Type Specific Recommendations Rationale
Eye and Face Protection Safety glasses with side shields or goggles are required. A face shield is necessary if there is a potential for direct contact with dusts, mists, or aerosols.[3]To prevent serious eye damage from splashes or airborne particles.
Skin Protection A laboratory coat or work uniform is standard. Additional garments such as sleevelets, an apron, or disposable suits should be used to avoid exposed skin.[3]To prevent skin irritation and potential absorption.
Hand Protection Chemically resistant gloves are mandatory.[2][4]To protect against direct skin contact and allergic reactions.
Respiratory Protection If engineering controls are insufficient, a NIOSH-approved respirator is necessary, especially in dusty conditions.[5][6][7]To prevent respiratory tract irritation from dust or aerosols.[1][3]
Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure all necessary PPE is readily available and in good condition.

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to minimize dust generation.[1][3]

    • Have an emergency eye wash station and safety shower in close proximity.[8][9]

  • Weighing and Aliquoting:

    • Handle the solid compound carefully to avoid creating dust.

    • Use appropriate tools (e.g., spatulas) for transfer.

    • Close the container tightly after use.[3]

  • Solution Preparation:

    • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • If sonication is required, ensure the container is properly sealed.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2][3]

    • Decontaminate all work surfaces and equipment.

    • Remove and dispose of PPE in designated waste containers.

Emergency Procedures

In case of accidental exposure, immediate action is critical.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3][9]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. Get medical attention if irritation occurs.[3][9][10]
Inhalation Move the person to fresh air. If symptoms occur, get medical attention.[3][9][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[3][9][10]
Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, should be considered hazardous waste.

  • Containment: Collect all waste in clearly labeled, sealed containers.

  • Disposal: Dispose of the waste through an approved hazardous waste disposal facility in accordance with local, state, and federal regulations.[3][8] Do not dispose of waste into the sewer system.[3]

Visual Workflow for Safe Handling

The following diagram outlines the key steps and decision points for the safe handling of this compound in a laboratory setting.

Ertugliflozin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_ppe Don PPE prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace prep_emergency Verify Emergency Equipment prep_workspace->prep_emergency weigh Weigh Compound prep_emergency->weigh dissolve Prepare Solution weigh->dissolve exposure Exposure Event weigh->exposure experiment Perform Experiment dissolve->experiment dissolve->exposure decontaminate Decontaminate Surfaces & Glassware experiment->decontaminate experiment->exposure dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands first_aid Administer First Aid exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.